Tert-butyl 2-aminopropanoate hydrochloride
Description
The exact mass of the compound Tert-butyl 2-aminopropanoate hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Tert-butyl 2-aminopropanoate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 2-aminopropanoate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl 2-aminopropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-5(8)6(9)10-7(2,3)4;/h5H,8H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIQIWPPQGWGVHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC(C)(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80620043 | |
| Record name | tert-Butyl alaninate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80620043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69320-88-3, 13404-22-3 | |
| Record name | tert-Butyl alaninate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80620043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl alaninate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.165 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | tert-butyl 2-aminopropanoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of Tert-Butyl 2-Aminopropanoate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Tert-Butyl 2-Aminopropanoate Hydrochloride in Modern Chemistry
Tert-butyl 2-aminopropanoate hydrochloride, also known as DL-alanine tert-butyl ester hydrochloride, is a crucial building block in the fields of organic synthesis and medicinal chemistry.[][2] Its utility stems from the presence of a sterically hindered tert-butyl ester, which serves as a protective group for the carboxylic acid functionality of the alanine backbone. This protection allows for selective reactions at the amino group, making it an invaluable intermediate in peptide synthesis and the development of complex molecular architectures.[3][4][5] The hydrochloride salt form enhances the compound's stability and handling characteristics, rendering it a readily available and versatile reagent in the laboratory. This guide provides an in-depth exploration of the primary synthetic routes to this compound, offering practical insights and detailed protocols for its preparation.
Strategic Approaches to Synthesis: A Comparative Analysis
The synthesis of tert-butyl 2-aminopropanoate hydrochloride can be broadly categorized into two primary strategies: a direct, one-pot esterification of alanine, and a more controlled, multi-step approach involving the protection of the amino group, followed by esterification and subsequent deprotection. The choice of route often depends on the desired scale, purity requirements, and the availability of starting materials and reagents.
Route 1: Direct Acid-Catalyzed Esterification of Alanine
This approach represents the most straightforward method for the synthesis of tert-butyl 2-aminopropanoate hydrochloride. It involves the direct reaction of alanine with a source of the tert-butyl group, such as isobutylene or tert-butanol, in the presence of a strong acid catalyst.[6]
Mechanism and Rationale:
The reaction proceeds via an acid-catalyzed esterification mechanism. The strong acid protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity. Subsequently, the tert-butylating agent (tert-butanol or isobutylene, which forms a tert-butyl cation in the acidic medium) acts as a nucleophile, attacking the activated carbonyl carbon. The loss of a water molecule leads to the formation of the tert-butyl ester. The final step involves the introduction of hydrochloric acid to precipitate the desired hydrochloride salt.
Experimental Workflow: Direct Esterification
Caption: Workflow for the direct esterification of alanine.
Protocol 1: Direct Esterification using Isobutylene
-
Reaction Setup: Suspend L-alanine in a suitable solvent such as dioxane or dichloromethane in a pressure-rated vessel.
-
Catalyst Addition: Add a catalytic amount of a strong acid, for instance, p-toluenesulfonic acid (PTSA) or sulfuric acid.[6]
-
Introduction of Isobutylene: Cool the mixture and introduce condensed isobutylene.
-
Reaction: Seal the vessel and allow the reaction to stir at room temperature for an extended period (1-8 days), monitoring for completion by TLC or LC-MS.[6]
-
Work-up: Upon completion, carefully vent the excess isobutylene. Dilute the reaction mixture with an organic solvent and wash with a saturated sodium bicarbonate solution, followed by water and brine.[6]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude tert-butyl ester.
-
Salt Formation: Dissolve the crude ester in a suitable solvent (e.g., diethyl ether) and bubble hydrogen chloride gas through the solution, or add a solution of HCl in an organic solvent.[7]
-
Isolation: Collect the precipitated white solid by filtration, wash with a cold solvent, and dry under vacuum to yield tert-butyl 2-aminopropanoate hydrochloride.[7]
Table 1: Comparison of Catalysts for Direct Esterification
| Catalyst | Advantages | Disadvantages | Typical Yields |
| Sulfuric Acid | Inexpensive and readily available. | Can lead to side reactions and charring, longer reaction times.[6] | Moderate (can be low, ~35% without optimization).[6] |
| PTSA | Milder than sulfuric acid, often leading to cleaner reactions. | More expensive than sulfuric acid. | Good. |
| Perchloric Acid | Can be highly effective.[8] | Potential safety hazards associated with perchlorates. | High (reported up to 72% for the free base).[8] |
Route 2: Two-Step Synthesis via N-Boc Protection
This strategy offers greater control over the reaction and often results in a purer final product. It involves the initial protection of the highly reactive amino group with a tert-butoxycarbonyl (Boc) group, followed by the esterification of the carboxylic acid, and concluding with the selective deprotection of the Boc group.
Step 1: N-Boc Protection of Alanine
The protection of the amino group is a standard procedure in peptide chemistry. The reaction of alanine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base is a common and efficient method.[9][10]
Protocol 2: N-Boc Protection of L-Alanine
-
Dissolution: Dissolve L-alanine in a mixture of water and a suitable organic solvent like tetrahydrofuran (THF) or acetone.[10]
-
Base Addition: Add a base, such as sodium hydroxide or triethylamine, to deprotonate the amino group, rendering it nucleophilic.[9][10]
-
Boc Anhydride Addition: Slowly add di-tert-butyl dicarbonate ((Boc)₂O) to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).[10]
-
Reaction: Stir the mixture for several hours until the reaction is complete, as monitored by TLC.
-
Work-up: Remove the organic solvent under reduced pressure. Acidify the aqueous layer to a pH of 2-3 with a dilute acid (e.g., HCl) to protonate the carboxylic acid.[9]
-
Extraction and Isolation: Extract the N-Boc-L-alanine with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the product.[10]
Step 2: Tert-Butylation of N-Boc-Alanine
With the amino group protected, the carboxylic acid can be esterified to form the tert-butyl ester. Several methods exist for this transformation.
Protocol 3: Esterification of N-Boc-L-Alanine with Tert-Butanol
-
Reaction Setup: Dissolve N-Boc-L-alanine in a suitable solvent.
-
Reagent Addition: Add tert-butanol, a coupling agent (e.g., DCC - N,N'-dicyclohexylcarbodiimide), and a catalytic amount of an activator like DMAP (4-dimethylaminopyridine).[11]
-
Reaction: Stir the reaction mixture at room temperature until completion.
-
Work-up and Purification: Filter off any precipitated by-products (e.g., dicyclohexylurea if DCC is used). Purify the crude product by chromatography to obtain Boc-L-Ala-OtBu.
Step 3: Deprotection of Boc-L-Ala-OtBu
The final step involves the selective removal of the Boc protecting group under acidic conditions to yield the desired hydrochloride salt.[12]
Mechanism: Acid-Catalyzed Boc Deprotection
Caption: Mechanism of acid-catalyzed Boc deprotection.
Protocol 4: Deprotection and Salt Formation
-
Dissolution: Dissolve the purified Boc-L-Ala-OtBu in a suitable anhydrous solvent, such as dichloromethane or diethyl ether.
-
Acidification: Bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in an appropriate solvent (e.g., 4M HCl in dioxane).
-
Reaction: Stir the mixture at room temperature. The deprotection is typically rapid.
-
Isolation: The product, tert-butyl 2-aminopropanoate hydrochloride, will precipitate out of the solution. Collect the solid by filtration, wash with a cold solvent, and dry under vacuum.
Characterization and Quality Control
The final product should be characterized to confirm its identity and purity.
Table 2: Typical Characterization Data for Tert-Butyl 2-Aminopropanoate Hydrochloride
| Technique | Expected Results |
| Appearance | White to off-white solid.[] |
| Melting Point | Approximately 168-175 °C. |
| ¹H NMR | Signals corresponding to the tert-butyl protons (singlet, ~1.5 ppm), the methyl protons (doublet), the alpha-proton (quartet), and the amine protons (broad singlet). The chemical shifts can vary depending on the solvent. |
| ¹³C NMR | Resonances for the carbonyl carbon, the quaternary carbon of the tert-butyl group, the alpha-carbon, and the methyl carbons. |
| Mass Spectrometry | Molecular ion peak corresponding to the free base. |
| Purity (HPLC) | Typically >98%. |
Conclusion and Future Perspectives
The synthesis of tert-butyl 2-aminopropanoate hydrochloride is a well-established process with multiple viable routes. The direct esterification method offers a more atom-economical and shorter pathway, while the two-step protection-esterification-deprotection sequence provides greater control and often higher purity. The choice of method will be dictated by the specific requirements of the research or development project. As the demand for peptide-based therapeutics and other complex organic molecules continues to grow, the efficient and scalable synthesis of key building blocks like tert-butyl 2-aminopropanoate hydrochloride will remain a critical area of focus for the scientific community.
References
- Azev, V. N., Chulin, A. N., Molchanov, M. V., & Miroshnikov, A. I. (n.d.). Convenient Preparation of tert -Butyl Amino Acid Esters from tert -Butanol. Russian Journal of Bioorganic Chemistry.
- Google Patents. (n.d.). Process for preparing amino acid tert-butyl ester hydrochloric acid salts.
- Organic Syntheses. (n.d.). tert.-BUTYL CHLORIDE.
- Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection.
- BOC Sciences. (n.d.). Tert-butyl 2-aminopropanoate hydrochloride.
- University of the West Indies at Mona. (n.d.). The preparation of tertiary butyl chloride (2-chloro-2-methylpropane).
- ChemicalBook. (n.d.). N-(tert-Butoxycarbonyl)-L-alanine synthesis.
- ResearchGate. (2025, August 6). Convenient Preparation of tert-Butyl Amino Acid Esters from tert-Butanol.
- Organic Chemistry Portal. (n.d.). tert-Butyl Esters.
- Reddit. (2022, May 28). Synthesizing tertiary-butylesters of BOC-amino acids.
- Google Patents. (n.d.). Production of tertiary butyl ester of amino acid and its hydrochloride.
- The Royal Society of Chemistry. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks.
- ChemicalBook. (2025, July 14). tert-Butyl 2-aminopropanoate hydrochloride.
- The Journal of Organic Chemistry. (n.d.). Preparation of t-Butyl Esters of Free Amino Acids1.
- Sigma-Aldrich. (n.d.). L-Alanine tert-butyl ester =99.0 AT 13404-22-3 C7H15NO2.
- Journal of the American Chemical Society. (n.d.). t-Butyl Esters of Amino Acids and Peptides and their Use in Peptide Synthesis1.
- Semantic Scholar. (n.d.). Preparation of t-Butyl Esters of Free Amino Acids1.
- Thieme. (2023, August 29). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols.
- ResearchGate. (2025, August 6). Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters.
Sources
- 2. tert-Butyl 2-aminopropanoate hydrochloride | 69320-88-3 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. thieme-connect.com [thieme-connect.com]
- 6. WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts - Google Patents [patents.google.com]
- 7. JPH0977724A - Production of tertiary butyl ester of amino acid and its hydrochloride - Google Patents [patents.google.com]
- 8. rsc.org [rsc.org]
- 9. BOC deprotection [ms.bzchemicals.com]
- 10. N-(tert-Butoxycarbonyl)-L-alanine synthesis - chemicalbook [chemicalbook.com]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
Technical Guide: Stability and Storage Architecture for tert-Butyl 2-aminopropanoate Hydrochloride
Executive Summary
tert-Butyl 2-aminopropanoate hydrochloride (L-Alanine tert-butyl ester HCl) is a critical intermediate in peptide synthesis and medicinal chemistry.[1] While the tert-butyl group offers superior steric protection against nucleophilic attack compared to methyl or ethyl esters, the compound exhibits significant hygroscopicity and thermal sensitivity .
The hydrochloride salt form is engineered to stabilize the amine group, preventing the rapid self-condensation (diketopiperazine formation) seen in the free base. However, this stability is conditional.[2] Exposure to moisture disrupts the crystal lattice, leading to hydrolysis of the ester or disproportionation of the salt.
Core Directive: Store at 2–8°C (short-term) or -20°C (long-term) under an inert atmosphere (Argon/Nitrogen). Strict moisture exclusion is the single most critical factor for shelf-life extension.
Chemical Stability Profile & Degradation Mechanisms
To preserve this compound, one must understand the molecular "threat vectors." The molecule consists of an acid-labile ester and a protonated amine.
The Hydrochloride Shield
In its dry, crystalline state, the protonated amine (
-
Risk: If the salt is neutralized (e.g., by basic impurities or improper pH adjustment), the free amine (
) is liberated. -
Consequence: Rapid intermolecular nucleophilic attack occurs, forming Alanine Anhydride (Diketopiperazine) , a dead-end byproduct.
The Hydrolysis Vector
The tert-butyl ester is acid-labile. While the HCl salt provides the necessary proton source, water is the missing reagent for degradation.
-
Mechanism: Moisture absorption solvates the ions, allowing the acid-catalyzed cleavage of the tert-butyl group.
-
Byproducts: L-Alanine (zwitterion), Isobutylene (gas), and tert-Butanol.
-
Indicator: A distinct smell of camphor/alcohol or gas evolution indicates advanced degradation.
Visualization of Degradation Pathways
The following diagram maps the causality between environmental triggers and chemical failure.
Figure 1: Mechanistic degradation pathways. Moisture triggers acid hydrolysis; base triggers dimerization.
Storage Protocol & Environmental Controls
The following specifications are derived from standard operating procedures for hygroscopic amino acid salts.
Storage Conditions Matrix
| Parameter | Recommended Specification | Critical Limit (Failure Point) |
| Temperature | 2°C to 8°C (Standard) -20°C (Long-term > 6 months) | > 25°C (Accelerates hydrolysis) |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Ambient Air (Contains moisture/CO2) |
| Humidity | < 10% RH (Desiccator) | > 40% RH (Deliquescence begins) |
| Container | Amber glass with Teflon-lined cap | Polyethylene bags (Permeable to moisture) |
| Light | Dark / Amber Glass | Direct UV (Minor oxidation risk) |
The "Equilibration Rule" (Crucial Step)
Never open a cold bottle immediately upon removal from the refrigerator.
-
The Physics: Cold surfaces condense atmospheric moisture instantly. If you open a bottle at 4°C in a 22°C lab, water condenses inside the bottle and on the powder.
-
Protocol: Allow the container to warm to room temperature (approx. 30-60 mins) inside a desiccator before breaking the seal.
Quality Control & Handling Workflow
Trust but verify. Before using this reagent in critical GMP or GLP synthesis, validate its integrity.
Rapid QC Checks
-
Visual Inspection:
-
Pass: Free-flowing white crystalline powder.
-
Fail: Clumped, caked, or wet-looking solid (indicates moisture absorption).
-
Fail: Yellow discoloration (indicates amine oxidation).
-
-
Solubility Test:
-
Dissolve 10mg in 1mL Methanol. Solution should be clear and colorless. Turbidity suggests hydrolysis (free Alanine is less soluble in organic solvents).
-
Handling Logic Flow
This workflow ensures the material remains viable during dispensing.
Figure 2: Handling decision tree to prevent moisture-induced degradation during dispensing.
Quantitative Verification
If the material is suspect (e.g., caked), perform a Melting Point test.
-
Standard: 168–175°C (with decomposition).[3]
-
Degraded: Significant depression of melting point (< 160°C) or broad melting range indicates hydrolysis products.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21916431, Tert-butyl 2-aminopropanoate hydrochloride. Retrieved from [Link]
Sources
Technical Guide: tert-Butyl Alaninate Hydrochloride in Advanced Peptide Synthesis
Topic: Key Chemical Properties and Synthetic Utility of tert-Butyl Alaninate Hydrochloride Content Type: Technical Whitepaper Audience: Senior Researchers, Process Chemists, and Drug Discovery Scientists
Executive Summary
tert-Butyl Alaninate Hydrochloride (H-Ala-OtBu[1][2]·HCl) represents a critical orthogonal protecting group strategy in modern peptide chemistry and peptidomimetic drug design. Unlike methyl or ethyl esters, the tert-butyl group offers unique steric shielding and acid-lability, making it indispensable for strategies requiring base-resistant C-terminal protection.
This guide moves beyond basic datasheet parameters to explore the mechanistic advantages, precise handling protocols, and self-validating workflows required to utilize this building block in high-fidelity synthesis.
Physicochemical Profile
The utility of H-Ala-OtBu[3][4][5]·HCl relies on its specific solubility profile and stability metrics. The hydrochloride salt form provides enhanced shelf-stability compared to the free amine, which is prone to slow dimerization or hydrolysis.
Table 1: Core Physicochemical Specifications
| Property | Specification | Technical Note |
| CAS Number | 13404-22-3 | Specific to the L-isomer HCl salt.[3] |
| Formula | MW: 181.66 g/mol | |
| Appearance | White crystalline powder | Hygroscopic; store desiccated. |
| Melting Point | 168–175 °C | Decomposes upon melting.[4] Sharpness indicates purity. |
| Optical Rotation | ( | |
| Solubility | High: | Use diethyl ether for precipitation/purification. |
| pKa (approx) | ~7.0 (ammonium) | Lower than free alanine due to ester electron withdrawal. |
Strategic Utility & Orthogonality
In complex synthetic schemes, the choice of H-Ala-OtBu·HCl is dictated by its orthogonality .
The Orthogonality Matrix
-
Base Stability: Completely stable to piperidine (Fmoc removal) and dilute NaOH. This allows N-terminal propagation while the C-terminus remains locked.
-
Hydrogenolysis Stability: Stable to
. Allows removal of Cbz or Benzyl groups without affecting the tert-butyl ester. -
Acid Lability: Cleaved rapidly by Trifluoroacetic Acid (TFA) or HCl/Dioxane.
Steric Advantages
The bulky tert-butyl group provides "steric armor" to the C-terminus.[4]
-
Prevention of Diketopiperazine (DKP) Formation: In dipeptide esters, the bulky t-Bu group sterically hinders the nucleophilic attack of the N-terminal amine onto the C-terminal ester, a common side reaction with methyl/ethyl esters.
-
Reduced Racemization: The bulk suppresses oxazolone formation during coupling steps.
Mechanistic Insight: Acid-Catalyzed Deprotection
Understanding the deprotection mechanism is vital for troubleshooting incomplete cleavage or side reactions (e.g., alkylation of Trp/Met residues).
The reaction is driven by the stability of the tert-butyl carbocation intermediate and the entropy gained by the release of isobutylene gas.
Figure 1: The E1 elimination pathway for tert-butyl ester deprotection. Note that the generated isobutylene gas drives the equilibrium forward.
Experimental Protocols
Protocol A: Self-Validating Coupling Reaction
This workflow describes coupling H-Ala-OtBu·HCl to an N-protected amino acid (e.g., Fmoc-Phe-OH).
Reagents:
-
Fmoc-AA-OH (1.0 equiv)
-
Coupling Reagent: HATU (1.0 equiv) or EDC/HOBt
-
Base: DIPEA (3.0 equiv) – Critical: 1 eq to neutralize HCl salt, 2 eq for activation.
-
Solvent: DMF (anhydrous)
Step-by-Step Methodology:
-
Neutralization (The "Free Base" Check): Dissolve H-Ala-OtBu·HCl and Fmoc-AA-OH in DMF. Add 1.0 equiv of DIPEA. Stir for 5 mins.
-
Checkpoint: Solution should remain clear. Turbidity implies poor solubility of the free base or wet solvent.
-
-
Activation: Add HATU. Immediately add the remaining 2.0 equiv of DIPEA.
-
Observation: A color change (often yellow to orange) indicates active ester formation.
-
-
Reaction: Stir at Room Temp for 1–2 hours.
-
Validation: Monitor via TLC (EtOAc/Hexane 1:1). The baseline spot (H-Ala-OtBu) should disappear.
-
-
Workup: Dilute with EtOAc. Wash sequentially with:
-
5%
(Removes unreacted amine and DIPEA). -
Sat.
(Removes unreacted acid). -
Brine.
-
-
Isolation: Dry over
, filter, and concentrate.
Protocol B: Synthesis of H-Ala-OtBu·HCl (Lab Scale)
While commercially available, synthesis may be required for isotopic labeling. Method: Perchloric Acid Catalyzed Transesterification.
-
Setup: Suspend L-Alanine in tert-butyl acetate (solvent and reagent).
-
Catalysis: Add 1.2 equiv of
(60%). -
Reaction: Stir at RT for 24–48 hours. The amino acid dissolves as the ester forms.
-
Extraction: Extract into 0.5N HCl. Neutralize aqueous layer with
. Extract free amine into ether.[5] -
Salt Formation: Treat ether layer with anhydrous HCl (gas or dioxane solution). Collect white precipitate.
Visualization: Synthetic Workflow
The following diagram illustrates the standard operational workflow for utilizing this building block in solution-phase synthesis.
Figure 2: Standard workflow for solution-phase peptide coupling using tert-butyl alaninate hydrochloride.
Quality Control & Analytics
To ensure scientific integrity, verify the compound using these diagnostic signals:
-
1H NMR (
or ):- 1.45 ppm (Singlet, 9H): The characteristic tert-butyl group.
- 1.3–1.5 ppm (Doublet, 3H): Alanine methyl side chain.
- 3.9–4.1 ppm (Quartet, 1H): Alpha-proton.
-
Mass Spectrometry (ESI):
-
Positive Mode:
(Free base mass). The HCl is lost in the source.
-
-
Impurity Flag: Presence of a peak at
3.7 ppm (Singlet) often indicates methyl ester contamination if MeOH was used during workup or recrystallization (transesterification risk).
Handling & Stability
-
Hygroscopicity: The HCl salt is moderately hygroscopic. Exposure to moist air can lead to "clumping" and hydrolysis over months.
-
Recommendation: Store at +2°C to +8°C in a tightly sealed container with desiccant.
-
-
Solvent Compatibility: Avoid dissolving the free base in halogenated solvents (DCM/CHCl3) for extended periods without buffering, as slow alkylation can occur.
References
-
Physicochemical Properties & Specifications
-
L-Alanine tert-butyl ester hydrochloride Product Specification. Sigma-Aldrich.
-
-
Synthesis Protocol (Perchloric Acid Method)
- Roeske, R. W. (1963). Preparation of t-Butyl Esters of Free Amino Acids. Journal of Organic Chemistry, 28(5), 1251–1253.
-
Deprotection Mechanisms in Peptide Synthesis
- Lundt, B. F., et al. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. International Journal of Peptide and Protein Research.
-
Applications in Asymmetric Synthesis
-
MacMillan, D. W. C., et al. (2000). Enantioselective Organocatalytic Amine Synthesis. Journal of the American Chemical Society.[8] (Utilizes tert-butyl alaninate as a precursor for chiral imidazolidinone catalysts).
-
Sources
- 1. L-Alanine tert-butyl ester hydrochloride | CAS 13404-22-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. tert-Butyl alaninate hydrochloride | C7H16ClNO2 | CID 11275390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. nbinno.com [nbinno.com]
- 5. WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts - Google Patents [patents.google.com]
- 6. rsc.org [rsc.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. semanticscholar.org [semanticscholar.org]
A-Alanine tert-Butyl Ester Hydrochloride: A Technical Guide to a Versatile Synthetic Building Block
Executive Summary: L-Alanine tert-butyl ester hydrochloride is a protected amino acid derivative critical to modern organic synthesis, particularly in the fields of peptide synthesis and pharmaceutical drug development. Its structure, featuring a tert-butyl ester protecting the carboxylic acid and a hydrochloride salt protecting the amine, offers a unique combination of stability and selective reactivity. This guide provides an in-depth analysis of its chemical properties, core applications, detailed experimental protocols, and safety considerations, designed for researchers, chemists, and professionals in drug development.
Introduction: Chemical Identity and Strategic Importance
At its core, tert-butyl 2-aminopropanoate hydrochloride, most commonly the L-stereoisomer (L-Alanine tert-butyl ester hydrochloride), is a strategically modified version of the amino acid alanine. The two key modifications—the tert-butyl (t-Bu) ester and the hydrochloride (HCl) salt—are not arbitrary; they are "protecting groups" deliberately installed to control the molecule's reactivity during complex synthetic sequences.[1]
-
The tert-Butyl Ester: This bulky group shields the carboxylic acid functional group, preventing it from undergoing unwanted reactions, such as amide bond formation, while other parts of a molecule are being manipulated.[1] Its key advantage lies in its stability under a wide range of conditions, including basic and nucleophilic environments, yet it can be removed cleanly under specific acidic conditions.[2][3] This acid-labile nature is fundamental to its utility.
-
The Hydrochloride Salt: The amine group of alanine is nucleophilic and would readily react under many conditions. By forming a hydrochloride salt, the amine is protonated (R-NH3+ Cl-), effectively deactivating its nucleophilicity and rendering it stable. This protection can be easily reversed with a mild base.
This dual-protection strategy makes the compound an ideal chiral building block , a term for a molecule with a defined three-dimensional structure that can be used to construct larger, more complex chiral molecules like peptides and pharmaceuticals.[4][5]
Physicochemical Properties
A clear understanding of the physical and chemical properties of L-Alanine tert-butyl ester hydrochloride is essential for its effective use in the laboratory.
| Property | Value | Source |
| IUPAC Name | tert-butyl 2-aminopropanoate;hydrochloride | [][7] |
| CAS Number | 69320-88-3 | [][8] |
| Molecular Formula | C7H16ClNO2 | [][7] |
| Molecular Weight | 181.66 g/mol | [][7] |
| Appearance | White to off-white solid/crystalline powder | [][8] |
| Storage | Store at 2-8 °C under inert gas (Nitrogen or Argon) | [][8] |
Core Application: A Cornerstone of Peptide Synthesis
The primary and most widespread application of L-Alanine tert-butyl ester hydrochloride is in Solid-Phase Peptide Synthesis (SPPS) .[4] SPPS is the cornerstone of modern peptide and protein chemistry, allowing for the methodical, stepwise assembly of amino acids into a defined sequence.
The compound is particularly crucial in the Fmoc/tBu protection strategy , one of the two dominant methods in SPPS.[2] In this strategy:
-
The N-terminus of the growing peptide chain is temporarily protected by a base-labile Fluorenylmethyloxycarbonyl (Fmoc) group.
-
Reactive amino acid side chains and the C-terminus are protected by acid-labile groups, most commonly tert-butyl (tBu) ethers and esters.[9]
L-Alanine tert-butyl ester hydrochloride fits perfectly into this scheme. Once its N-terminus is protected (e.g., with an Fmoc group), it can be used to introduce an alanine residue into a peptide sequence. The tert-butyl ester on the C-terminus remains intact throughout the chain assembly and is removed only at the final stage.
General Workflow for Alanine Incorporation in SPPS
The following diagram illustrates the logical flow of incorporating an alanine residue using an Nα-Fmoc protected alanine building block, followed by the final deprotection of the side chains, including the cleavage of a tert-butyl ester.
Mechanism of tert-Butyl Ester Deprotection
The selective removal of the tert-butyl group is a classic example of an acid-catalyzed elimination reaction. It proceeds via the formation of a stable tertiary carbocation, the tert-butyl cation.
-
Protonation: The strong acid, typically Trifluoroacetic Acid (TFA), protonates the carbonyl oxygen of the ester. This makes the carbonyl carbon more electrophilic.
-
Carbocation Formation: The C-O bond cleaves, releasing the carboxylic acid and forming the highly stable tert-butyl carbocation.
-
Elimination: The carbocation is quenched by eliminating a proton, forming the volatile gas isobutylene.[10] Scavengers, such as water or triisopropylsilane (TIS), are often included in the cleavage cocktail to trap these reactive cations and prevent unwanted side reactions with sensitive amino acid residues like tryptophan or methionine.[11]
Protocol: Synthesis of a Protected Dipeptide Fragment
This protocol outlines the solution-phase synthesis of N-Boc-Phe-Ala-OtBu, demonstrating the fundamental coupling reaction.
Materials:
-
N-Boc-L-Phenylalanine (Boc-Phe-OH)
-
L-Alanine tert-butyl ester hydrochloride (H-Ala-OtBu·HCl)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Neutralization: In a round-bottom flask, dissolve L-Alanine tert-butyl ester hydrochloride (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add DIPEA (1.1 eq) dropwise to neutralize the hydrochloride salt, forming the free amine in situ. Stir for 15 minutes.
-
Activation: In a separate flask, dissolve Boc-Phe-OH (1.0 eq), EDCI (1.1 eq), and HOBt (1.1 eq) in anhydrous DCM. Stir at 0 °C for 20 minutes to form the activated ester.
-
Coupling: Transfer the activated ester solution from step 2 to the free amine solution from step 1 via cannula. Allow the reaction mixture to warm to room temperature and stir overnight.
-
Workup:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO4.
-
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the pure dipeptide.
Role in Pharmaceutical and Asymmetric Synthesis
Beyond peptides, the defined stereochemistry of L-Alanine tert-butyl ester hydrochloride makes it a valuable chiral precursor for synthesizing pharmaceutical intermediates.[4][12] The development of single-enantiomer drugs is a major focus in the pharmaceutical industry to improve efficacy and reduce side effects, making such chiral building blocks indispensable.[5]
The compound can be used in the synthesis of:
-
Chiral Auxiliaries: Molecules that temporarily attach to a non-chiral substrate to direct a reaction to produce a single stereoisomer.
-
Chiral Ligands: Used in asymmetric catalysis to create enantiomerically pure products.
-
Complex Target Molecules: Where the alanine backbone is incorporated into a larger, non-peptide-based drug molecule.[13]
Safety, Handling, and Storage
As with all laboratory chemicals, proper handling of tert-butyl 2-aminopropanoate hydrochloride is paramount.
| Hazard Statement | GHS Code | Precautionary Measures |
| Causes skin irritation | H315 | Wear protective gloves. Wash skin thoroughly after handling.[7][8] |
| Causes serious eye irritation | H319 | Wear eye protection/face protection.[7][8] |
| May cause respiratory irritation | H335 | Use only outdoors or in a well-ventilated area. Avoid breathing dust.[7][8] |
Handling & Storage:
-
Handling: Use in a well-ventilated area or chemical fume hood.[14] Avoid contact with skin, eyes, and clothing.[15] Avoid dust formation.
-
Storage: Store in a tightly sealed container in a cool, dry place.[15] Recommended storage is at refrigerator temperatures (2-8 °C) under an inert atmosphere (e.g., argon or nitrogen) to ensure long-term stability.[][8]
Conclusion
Tert-butyl 2-aminopropanoate hydrochloride is far more than a simple amino acid derivative. It is a sophisticated and versatile tool for synthetic chemists. Its strategic design, balancing stability with selective reactivity, has cemented its role as a fundamental building block in peptide synthesis. Furthermore, its inherent chirality provides a reliable starting point for the construction of complex, enantiomerically pure molecules, making it a continued asset in the discovery and development of new therapeutics.
References
- Google Patents. (2013). CN103086913A - Method for preparing 2-aminobutanamide hydrochloride.
-
ResearchGate. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. Retrieved from [Link]
- Google Patents. (2003). WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts.
-
GenScript. (n.d.). Overview of Custom Peptide Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]
-
PubChem. (n.d.). Tert-butyl 2-aminopropanoate hydrochloride. Retrieved from [Link]
- Google Patents. (1997). JPH0977724A - Production of tertiary butyl ester of amino acid and its hydrochloride.
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
ACS Publications. (2001). Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3·7H2O−NaI System in Acetonitrile. The Journal of Organic Chemistry. Retrieved from [Link]
-
National Institutes of Health. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Retrieved from [Link]
-
National Institutes of Health. (1999). Conventional and high-yield synthesis of DTPA-conjugated peptides: application of a monoreactive DTPA to DTPA-D-Phe1-octreotide synthesis. Retrieved from [Link]
-
ResearchGate. (2002). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Self-assembly of achiral building blocks into chiral cyclophanes using non-directional interactions. Chemical Science. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Retrieved from [Link]
-
National Institutes of Health. (2017). Reagent-free Continuous Thermal Tert-Butyl Ester Deprotection. Retrieved from [Link]
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A Technical Guide to the Synthetic Utility and Mechanism of Tert-butyl 2-aminopropanoate Hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Protected Amino Acids
In the intricate field of peptide synthesis and drug discovery, the precise, sequential assembly of amino acids is paramount. Uncontrolled reactivity of the bifunctional amino and carboxyl groups would lead to a chaotic mixture of oligomers. The core principle enabling modern synthesis lies in the strategic use of protecting groups, which act as temporary shields, allowing chemists to dictate the exact sequence of peptide bond formation. Tert-butyl 2-aminopropanoate hydrochloride, the hydrochloride salt of the L-alanine tert-butyl ester, represents a quintessential example of such a strategically protected building block. Its design provides a robustly protected C-terminus and a readily activatable N-terminus, making it a valuable tool for the controlled synthesis of peptides and complex organic molecules. This guide delves into the mechanistic underpinnings of this reagent, explaining not just the "how" of its application but the fundamental "why" behind the experimental choices that ensure synthetic success.
Deconstructing the Building Block: A Tale of Two Protections
Tert-butyl 2-aminopropanoate hydrochloride (H-Ala-OtBu·HCl) is more than just a modified amino acid; it is a carefully engineered tool. Its utility arises from the distinct roles played by the tert-butyl ester and the hydrochloride salt, which confer stability, solubility, and controlled reactivity.
-
The Tert-Butyl (OtBu) Ester: A Bulwark for the Carboxyl Group The carboxylic acid of alanine is masked as a tert-butyl ester. This group is a workhorse in organic synthesis for several key reasons. Its significant steric bulk physically prevents the carboxyl group from engaging in unwanted nucleophilic attacks or acting as a nucleophile itself. Crucially, the OtBu group is highly stable under a wide range of conditions, including the basic conditions often used for the removal of N-terminal protecting groups like Fmoc (9-fluorenylmethoxycarbonyl).[1][2] Its removal is typically reserved for the final stages of synthesis and is achieved under strongly acidic conditions, a mechanism explored in detail in Section 3.[1][3]
-
The Hydrochloride (HCl) Salt: Taming the Amine The amino group is present as an ammonium chloride salt. This has several practical advantages. It renders the typically nucleophilic and reactive amine inert, preventing it from participating in side reactions during storage or other synthetic steps.[4] This salt form often improves the compound's crystallinity and shelf-life, making it a stable, weighable solid.[] Furthermore, the salt form can enhance solubility in specific solvents, facilitating handling and formulation.[6] However, for the amine to perform its primary function—acting as a nucleophile in peptide bond formation—it must first be liberated from its protonated state.
The Core Mechanism in Action: A Stepwise Guide to Peptide Elongation
The primary role of H-Ala-OtBu·HCl is to be incorporated into a growing peptide chain. This process is not a single reaction but a carefully orchestrated two-step sequence: neutralization followed by coupling.
Step 1: Neutralization to "Switch On" Reactivity In its hydrochloride salt form, the amino group is protonated (-NH3+) and non-nucleophilic. The first mechanistic step is the deprotonation of this ammonium salt to regenerate the free, nucleophilic primary amine (-NH2). This is typically achieved by adding a non-nucleophilic organic base, such as diisopropylethylamine (DIEA).
-
Causality in Action: The choice of a sterically hindered, non-nucleophilic base like DIEA is critical. A simpler base, like triethylamine (TEA), or a nucleophilic one could lead to side reactions, such as acting as a competing nucleophile or promoting racemization.[4] DIEA is strong enough to deprotonate the ammonium salt but too bulky to participate in other unwanted reactions.
Step 2: Nucleophilic Attack and Peptide Bond Formation Once the free amine of alanine tert-butyl ester is liberated, it acts as a potent nucleophile. In a typical peptide synthesis workflow, it will attack the activated carboxyl group of an incoming N-protected amino acid (e.g., Fmoc-Leucine). The carboxyl group of the incoming acid is typically "activated" by reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which convert it into a highly reactive ester intermediate, primed for nucleophilic attack. The result is the formation of a new peptide bond.[7][8]
The Final Step: Mechanism of Tert-Butyl Ester Deprotection
After the full peptide has been assembled, the protecting groups must be removed. The tert-butyl ester is specifically designed for cleavage under strong acid conditions, most commonly with trifluoroacetic acid (TFA). This deprotection is a classic example of an AAL1 (acid-catalyzed, alkyl-oxygen cleavage, unimolecular) mechanism.
The mechanism proceeds in distinct stages:
-
Protonation: The carbonyl oxygen of the tert-butyl ester is protonated by the strong acid (TFA). This makes the carbonyl carbon more electrophilic and weakens the alkyl-oxygen bond.
-
Formation of a Stable Carbocation: The molecule undergoes cleavage to form a free carboxylic acid and a highly stable tertiary carbocation (the tert-butyl cation). This step is the rate-determining step and its facility is the primary reason for the acid-lability of the group.[9]
-
Quenching the Cation: The released tert-butyl cation is a reactive electrophile.[10] It is subsequently neutralized, often by deprotonation by the weak conjugate base (trifluoroacetate), to form the neutral gas isobutylene.[11] In practice, "scavengers" like water, triisopropylsilane (TIS), or thioanisole are added to the cleavage cocktail. These scavengers trap the reactive cations, preventing them from causing deleterious side reactions with sensitive amino acid residues in the peptide, such as tryptophan or methionine.[10]
Experimental Protocol: Synthesis of a Model Dipeptide
This protocol outlines the synthesis of Fmoc-Leu-Ala-OtBu, demonstrating the practical application of Tert-butyl 2-aminopropanoate hydrochloride.
Objective: To couple N-Fmoc-protected Leucine to L-Alanine tert-butyl ester.
Materials:
-
Tert-butyl 2-aminopropanoate hydrochloride (H-Ala-OtBu·HCl)
-
N-Fmoc-L-Leucine (Fmoc-Leu-OH)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Diisopropylethylamine (DIEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
1 M aqueous hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve Fmoc-Leu-OH (1.0 eq), HBTU (1.0 eq), and H-Ala-OtBu·HCl (1.0 eq) in anhydrous DMF (approx. 0.2 M concentration).
-
Initiation via Neutralization: Cool the solution to 0°C in an ice bath. Add DIEA (2.5 eq) dropwise to the stirred solution. The initial two equivalents are for neutralizing the hydrochloride salt and activating the HBTU, and the extra half equivalent ensures the reaction medium remains basic.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amino acid (Fmoc-Leu-OH) is consumed.
-
Work-up:
-
Dilute the reaction mixture with Ethyl Acetate.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). This removes unreacted starting materials, coupling reagents, and the base.
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: The crude protected dipeptide (Fmoc-Leu-Ala-OtBu) can be purified by flash column chromatography on silica gel if necessary.
Summary of Reaction Parameters
The success of syntheses involving H-Ala-OtBu·HCl hinges on the careful selection of reagents and conditions. The following table provides a summary of typical parameters for the key transformations.
| Transformation | Reagents & Solvents | Key Parameters & Rationale | Typical Yield |
| Peptide Coupling | Amino Acids: 1.0 eq eachCoupling Reagent: HBTU/HATU (1.0 eq)Base: DIEA (2.0-2.5 eq)Solvent: Anhydrous DMF or DCM | Temperature: 0°C to RT.Rationale: Anhydrous solvent prevents hydrolysis of activated esters. DIEA is a non-nucleophilic base to prevent side reactions.[4] | >90% |
| OtBu Deprotection | Acid: 95% TFAScavengers: 2.5% H₂O, 2.5% TISSolvent: Dichloromethane (DCM) | Time: 1-3 hours at RT.Rationale: Strong acid is required for cleavage. Scavengers are critical to trap reactive tert-butyl cations and prevent side-product formation.[10] | >95% |
Conclusion
Tert-butyl 2-aminopropanoate hydrochloride is a prime example of rational chemical design for complex synthesis. Its mechanism of action is a duality: the tert-butyl ester provides robust, sterically-driven protection for the C-terminus, removable only under specific and predictable acidic conditions, ensuring orthogonality. Simultaneously, the hydrochloride salt pacifies the highly reactive amino group, allowing for stability and controlled activation on demand. For researchers in drug discovery and peptide science, a thorough understanding of these mechanisms is not merely academic; it is the foundation for making informed experimental choices, troubleshooting syntheses, and ultimately, successfully constructing the novel molecules that drive scientific advancement.
References
-
Wakamiya, T., et al. (2023). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synthesis, 55(18), pp.2935-2944. Available at: [Link]
-
PubChem. Tert-butyl 2-aminopropanoate hydrochloride. [Online] National Center for Biotechnology Information. Available at: [Link]
-
Chem-Impex. L-Alanine tert-butyl ester hydrochloride. [Online] Available at: [Link]
- Google Patents. Method for preparing 2-aminobutanamide hydrochloride.
-
Kotha, S., & Kuki, A. (2001). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry, 66(12), pp.4049-4052. Available at: [Link]
-
AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Online] Available at: [Link]
-
Organic Chemistry Portal. tert-Butyl Esters. [Online] Available at: [Link]
-
Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis. [Online] Available at: [Link]
-
Arano, Y., et al. (1996). Conventional and high-yield synthesis of DTPA-conjugated peptides: application of a monoreactive DTPA to DTPA-D-Phe1-octreotide synthesis. Journal of Medicinal Chemistry, 39(18), pp.3445-3450. Available at: [Link]
-
Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? [Online] Chemistry Stack Exchange. Available at: [Link]
-
Quora. (2023). Why are alkyl esters of amino acids (e.g., L-Lysine) often supplied in the form of dihydrochloride salts? [Online] Available at: [Link]
-
Wu, Y. Q., et al. (2001). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry, 66(12), pp.4049-4052. Available at: [Link]
-
Anderson, G. W., & Callahan, F. M. (1960). t-Butyl Esters of Amino Acids and Peptides and their Use in Peptide Synthesis. Journal of the American Chemical Society, 82(13), pp.3359-3363. Available at: [Link]
-
Gopi, H. N., & Suresh Babu, V. V. (2000). Deprotonation of hydrochloride salts of amino acid esters and peptide esters using commercial zinc dust. ResearchGate. Available at: [Link]
- Google Patents. Synthesis of peptide t-20 using peptide intermediate fragments.
-
Common Organic Chemistry. Boc Deprotection Mechanism - HCl. [Online] Available at: [Link]
-
Gopi, H. N., & Suresh Babu, V. V. (1998). A method for the deprotonation of hydrochloride salts of peptide esters to free amin. CORE. Available at: [Link]
-
MDPI. Two Decades of TB Drug Discovery Efforts—What Have We Learned? [Online] Available at: [Link]
- Google Patents. Method for producing amino acid ester hydrochloride.
-
Ghavre, M., et al. (2010). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 15(5), pp.3045-3052. Available at: [Link]
-
Reddit. Method to remove Boc in the presence of t-butylester. [Online] r/Chempros. Available at: [Link]
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Methodological & Application
Application Notes and Protocols for Tert-butyl 2-aminopropanoate hydrochloride as a Protecting Group for Alanine
Introduction: The Strategic Imperative for Carboxyl Group Protection in Peptide Synthesis
In the intricate world of peptide synthesis and drug development, the precise assembly of amino acid building blocks is paramount. Each amino acid possesses at least two reactive functional groups: an amine and a carboxylic acid. To orchestrate the formation of a specific peptide bond, it is essential to temporarily mask the reactivity of certain functional groups to prevent undesired side reactions.[1] The protection of the carboxylic acid moiety is a critical step, and the choice of the protecting group can significantly impact the overall efficiency and success of a synthetic strategy.
L-Alanine tert-butyl ester hydrochloride is a key intermediate where the carboxylic acid group of alanine is protected as a tert-butyl ester.[2][3] This protecting group is particularly advantageous due to its stability under a wide range of reaction conditions, including the basic conditions used for the removal of the N-terminal 9-fluorenylmethoxycarbonyl (Fmoc) group in solid-phase peptide synthesis (SPPS). Its subsequent removal, or deprotection, can be achieved under specific acidic conditions, providing an orthogonal protection strategy that is fundamental to modern peptide chemistry.[4]
This technical guide provides an in-depth exploration of the use of tert-butyl 2-aminopropanoate hydrochloride as a protecting group for alanine, offering detailed protocols, mechanistic insights, and practical guidance for researchers, scientists, and drug development professionals.
Physicochemical Properties of L-Alanine tert-butyl ester hydrochloride
A thorough understanding of the physical and chemical properties of the protected amino acid is crucial for its effective use.
| Property | Value | Reference |
| Synonyms | L-Ala-OtBu·HCl, (S)-2-Aminopropionic acid tert-butyl ester hydrochloride, H-Ala-OtBu·HCl | [3][5] |
| CAS Number | 13404-22-3 | [3][5] |
| Molecular Formula | C₇H₁₅NO₂·HCl | [3][5] |
| Molecular Weight | 181.66 g/mol | [5] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 168-175 °C | [5] |
| Optical Rotation | [α]²⁰/D +1.4 ± 0.2°, c = 2% in ethanol | [5] |
| Storage | 2-8°C | [5] |
The Chemistry of Protection: Synthesis of L-Alanine tert-butyl ester hydrochloride
The formation of the tert-butyl ester is typically achieved through acid-catalyzed esterification. The bulky nature of the tert-butyl group prevents the direct reaction of alanine with tert-butanol via Fischer esterification from being efficient. Instead, the reaction relies on the formation of a tert-butyl cation, which is then trapped by the carboxylate.
Mechanism of Acid-Catalyzed Tert-Butylation
The reaction proceeds via an acid-catalyzed mechanism where a source of tert-butyl cations is generated. In the presence of a strong acid, isobutylene is protonated to form the relatively stable tert-butyl carbocation. This electrophile is then attacked by the nucleophilic oxygen of the carboxylic acid of alanine to form the ester.
Caption: Mechanism of acid-catalyzed tert-butylation of alanine.
Protocol 1: Synthesis using Isobutylene and Sulfuric Acid
This is a widely used method for the large-scale preparation of tert-butyl esters of amino acids.[6][7]
Materials:
-
L-Alanine
-
Dioxane
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Isobutylene (condensed as a liquid)
-
Diethyl ether (Et₂O)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
4M HCl in Dioxane
Procedure:
-
Suspend L-Alanine (1.0 eq) in dioxane in a pressure-resistant vessel.
-
Cool the suspension in a dry ice/acetone bath and cautiously add concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq).
-
Add condensed isobutylene (a significant excess, e.g., 5-10 eq).
-
Seal the vessel and allow it to warm to room temperature. Stir for 24-72 hours. The progress of the reaction should be monitored by TLC.
-
After completion, cool the vessel again before carefully opening it to release any excess pressure.
-
Pour the reaction mixture into a separatory funnel containing cold diethyl ether and saturated sodium bicarbonate solution.
-
Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude L-Alanine tert-butyl ester as an oil.
-
Dissolve the oil in a minimal amount of diethyl ether and cool in an ice bath.
-
Add 4M HCl in dioxane dropwise with stirring until precipitation is complete.
-
Collect the white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield L-Alanine tert-butyl ester hydrochloride.
Expected Yield: 70-85%
Protocol 2: Synthesis using Tert-butyl Acetate and Perchloric Acid
This method avoids the use of gaseous isobutylene, which can be more convenient for smaller-scale laboratory preparations.[3]
Materials:
-
L-Alanine
-
Tert-butyl acetate
-
70% Perchloric acid (HClO₄)
-
0.5N Hydrochloric acid (HCl)
-
Potassium bicarbonate (KHCO₃), solid
-
4N Sodium hydroxide (NaOH)
-
Diethyl ether (Et₂O)
-
Anhydrous magnesium sulfate (MgSO₄)
-
HCl in Diethyl ether
Procedure:
-
In a round-bottom flask, stir L-alanine (1.0 eq) with tert-butyl acetate (in large excess) at room temperature.
-
Slowly add 70% perchloric acid (catalytic amount).
-
Stir the mixture at room temperature for 3-5 days. Monitor the reaction by TLC.
-
Concentrate the mixture to approximately one-quarter of its original volume under reduced pressure.
-
Extract the residue with cold 0.5N HCl.
-
Immediately neutralize the aqueous phase with solid potassium bicarbonate.
-
Adjust the pH to 13 with 4N NaOH and extract with diethyl ether.
-
Combine the organic layers, wash with saturated bicarbonate solution, and dry over anhydrous magnesium sulfate.
-
Filter and evaporate the solvent to yield an oily residue.
-
Dissolve the residue in anhydrous diethyl ether and cool in an ice bath.
-
Precipitate the hydrochloride salt by adding a solution of HCl in diethyl ether.
-
Filter the precipitate, wash with cold diethyl ether, and dry to obtain L-Alanine tert-butyl ester hydrochloride.[3]
Expected Yield: 40-60%
The Chemistry of Deprotection: Cleavage of the Tert-butyl Ester
The tert-butyl ester is cleaved under acidic conditions, typically using trifluoroacetic acid (TFA). The stability of the tert-butyl carbocation facilitates this reaction.
Mechanism of Acid-Catalyzed Deprotection
The deprotection is initiated by the protonation of the ester's carbonyl oxygen by a strong acid like TFA. This is followed by the elimination of the stable tert-butyl carbocation, which is then deprotonated to form isobutylene, regenerating the acid catalyst.[8][9]
Caption: Mechanism of acid-catalyzed deprotection of the tert-butyl ester.
The Critical Role of Scavengers
The highly reactive tert-butyl carbocation generated during deprotection can lead to unwanted side reactions, such as the alkylation of nucleophilic amino acid side chains (e.g., tryptophan, methionine, tyrosine).[10][11] To prevent this, "scavengers" are added to the cleavage cocktail to trap these carbocations.[11]
Common Scavengers and Their Functions:
| Scavenger | Function |
| Triisopropylsilane (TIS) | A highly effective carbocation scavenger. |
| Water | Acts as a scavenger and helps to hydrolyze any trifluoroacetylated side products. |
| 1,2-Ethanedithiol (EDT) | A good scavenger for tert-butyl cations and helps prevent oxidation of tryptophan.[11] |
| Thioanisole | Scavenges carbocations and can help in the removal of other protecting groups. |
| Phenol | An effective carbocation scavenger. |
Protocol: TFA-Mediated Deprotection of Tert-butyl Ester
This protocol is a standard procedure for the removal of the tert-butyl protecting group.
Materials:
-
N-protected Alanine tert-butyl ester
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (optional, as a scavenger)
-
Water (optional, as a scavenger)
-
Cold diethyl ether
Procedure:
-
Dissolve the N-protected Alanine tert-butyl ester (1.0 eq) in anhydrous dichloromethane.
-
If necessary, add scavengers such as TIS (2-5% v/v) and water (2-5% v/v).
-
Add an equal volume of trifluoroacetic acid (a 1:1 v/v mixture of TFA and DCM is a common starting point).[12]
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the progress of the reaction by TLC or LC-MS.[12]
-
Once the reaction is complete, remove the TFA and DCM under reduced pressure using a rotary evaporator.
-
To ensure complete removal of residual TFA, co-evaporate the residue with toluene or DCM several times.[12]
-
The crude product can be precipitated by the addition of cold diethyl ether.
-
Collect the precipitate by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum.
Self-Validating System: Monitoring and Characterization
To ensure the success of the protection and deprotection steps, it is crucial to monitor the reactions and characterize the products.
Thin-Layer Chromatography (TLC)
TLC is a quick and effective way to monitor the progress of the reactions.
-
Protection Step: The product, L-Alanine tert-butyl ester, is less polar than the starting material, L-Alanine. A suitable eluent system would be a mixture of a non-polar and a polar solvent, such as DCM:Methanol (9:1) . The product will have a higher Rf value than the starting material. The spots can be visualized using a ninhydrin stain.
-
Deprotection Step: The deprotected amino acid is more polar than the tert-butyl ester. Using the same eluent system as above, the product will have a lower Rf value.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for confirming the structure of the starting materials and products.
Predicted NMR Data:
| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) |
| Boc-L-Alanine | ~9.8 (br s, 1H, COOH), ~5.1 (d, 1H, NH), ~4.3 (m, 1H, α-CH), ~1.4 (s, 9H, t-Bu), ~1.4 (d, 3H, β-CH₃) | ~178 (COOH), ~155 (Boc C=O), ~80 (t-Bu C), ~50 (α-C), ~28 (t-Bu CH₃), ~18 (β-C) |
| L-Alanine tert-butyl ester hydrochloride | ~8.5 (br s, 3H, NH₃⁺), ~4.2 (q, 1H, α-CH), ~1.6 (d, 3H, β-CH₃), ~1.5 (s, 9H, t-Bu) | ~170 (Ester C=O), ~84 (t-Bu C), ~50 (α-C), ~28 (t-Bu CH₃), ~16 (β-C) |
Note: Actual chemical shifts may vary depending on the solvent and concentration.
Troubleshooting
| Problem | Possible Cause | Solution |
| Incomplete Protection | Insufficient reaction time; Inactive catalyst. | Extend reaction time and monitor by TLC; Use fresh or a different acid catalyst. |
| Incomplete Deprotection | Insufficient acid strength or concentration; Inadequate reaction time. | Increase the concentration of TFA; Extend the reaction time and monitor by TLC. |
| Side Product Formation during Deprotection | Alkylation of nucleophilic residues by the tert-butyl cation. | Add scavengers such as TIS and water to the cleavage cocktail. |
| Product Degradation | Harsh acidic conditions. | Consider milder deprotection methods such as aqueous phosphoric acid or Lewis acids like ZnBr₂. |
Conclusion
The use of tert-butyl 2-aminopropanoate hydrochloride as a protecting group for alanine is a robust and widely adopted strategy in peptide synthesis and medicinal chemistry. Its stability under various conditions and its clean, acid-labile deprotection make it an invaluable tool for the synthesis of complex molecules. By understanding the underlying chemical principles and following well-defined protocols, researchers can effectively utilize this protecting group to achieve their synthetic goals with high efficiency and purity. This guide provides the necessary foundational knowledge and practical steps to successfully implement this important synthetic methodology.
References
- Google Patents. WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts.
-
Katuri, J. V. P., & Nagarajan, K. (2021). Method for the Preparation of N‐protected β‐Cyano L‐alanine Tertiary Butyl Esters. ChemistrySelect, 6(5), 947-950. [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504. [Link]
-
Pearson. Reactions of Amino Acids: Esterification. [Link]
-
Aapptec. Cleavage Cocktails; Reagent B. [Link]
-
CDN. Cleavage Cocktail Selection. [Link]
-
Khan Academy. Acid-catalyzed ester hydrolysis. [Link]
-
Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. International Journal of Peptide and Protein Research, 12(5), 258-268. [Link]
-
Anderson, G. W., & Callahan, F. M. (1960). t-Butyl Esters of Amino Acids and Peptides and Their Use in Peptide Synthesis. Journal of the American Chemical Society, 82(13), 3359-3363. [Link]
-
Organic Chemistry Portal. tert-Butyl Esters. [Link]
-
ResearchGate. TLC analysis of the reaction mixture during the esterification of the butyl laurate. [Link]
-
Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214. [Link]
-
Singh, S., Slanina, T., & König, B. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 25(8), 1874-1881. [Link]
- Google Patents.
-
Palladino, P., & Stetsenko, D. A. (2012). New TFA-free cleavage and final deprotection in fmoc solid-phase peptide synthesis: dilute HCl in fluoro alcohol. Organic letters, 14(23), 5944-5947. [Link]
-
PubChem. N-(tert-Butoxycarbonyl)-L-alanine. [Link]
-
PubChem. tert-Butyl 2-aminopropanoate hydrochloride. [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. tert-Butyl Esters [organic-chemistry.org]
- 5. CN102344333A - Method for preparing isobutene by sulfuric acid method - Google Patents [patents.google.com]
- 6. 13C n.m.r. study of L-alanine peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. L-Alanine tert-butyl ester =99.0 AT 13404-22-3 C7H15NO2 · HCl [sigmaaldrich.com]
Applications in pharmaceutical research for alanine analogs
Application Note: Strategic Utilization of Alanine Analogs in Pharmaceutical Research
Abstract
Alanine analogs represent a versatile toolkit in modern drug discovery, offering solutions to three critical challenges: peptide instability, lack of tumor-specific imaging contrast, and antibiotic resistance profiling. This guide moves beyond basic biochemistry to provide actionable protocols for incorporating
Part 1: Peptidomimetic Engineering & Stability Enhancement
Core Concept:
Native peptides suffer from rapid proteolytic degradation in vivo (
-
Aib (
-methyl-alanine): The gem-dimethyl group restricts conformational freedom, inducing helical structures ( -helix) and preventing protease access. - -Alanine: Increases the backbone length by one carbon atom, disrupting the spatial alignment required for hydrolysis by peptidases.
Protocol 1: Microwave-Assisted SPPS for Hindered Alanine Analogs
Challenge: The steric bulk of Aib makes standard Solid Phase Peptide Synthesis (SPPS) coupling inefficient. Solution: High-energy coupling cycles.
Materials:
-
Fmoc-Aib-OH or Fmoc-
-Ala-OH -
Coupling Reagents: DIC (Diisopropylcarbodiimide) and Oxyma Pure.
-
Resin: Rink Amide ProTide (low loading, ~0.2 mmol/g recommended to prevent aggregation).
Step-by-Step Procedure:
-
Resin Swelling: Swell resin in DMF (Dimethylformamide) for 20 minutes at
. -
Deprotection: Treat with 20% Piperidine in DMF (2 x 3 min) at
(microwave). Wash 4x with DMF. -
Activation (The Critical Step):
-
Mix Fmoc-Aib-OH (5 eq), DIC (5 eq), and Oxyma Pure (5 eq) in minimal DMF.
-
Note: Do not pre-activate for >2 minutes to avoid racemization, though Aib is achiral.
-
-
Coupling:
-
Transfer activated solution to resin.[1]
-
Microwave Condition: Ramp to
over 2 min; hold at for 4-6 min. -
Validation: Perform a Chloranil test (more sensitive than Kaiser for secondary amines) to verify coupling completion.
-
-
Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.
Protocol 2: Comparative Serum Stability Assay
Objective: Quantify the half-life extension provided by alanine analog substitution.
Workflow Diagram (DOT):
Caption: Figure 1. Kinetic workflow for assessing proteolytic resistance of alanine-analog modified peptides.
Procedure:
-
Preparation: Pool human serum (Sigma H4522) and centrifuge (13,000 x g, 10 min) to remove lipids/aggregates.
-
Incubation: Spike peptide to 10
M in 90% Serum / 10% PBS. Incubate at with gentle shaking. -
Quenching: At
min, transfer 50 L aliquot into 150 L ice-cold Acetonitrile containing 1% Formic Acid (precipitates serum proteins). -
Processing: Vortex (30s), incubate on ice (10 min), Centrifuge (15,000 x g, 10 min,
). -
Analysis: Inject supernatant onto C18 Reverse Phase LC-MS. Monitor the [M+H]+ or [M+2H]2+ peak area.
-
Calculation: Plot ln(Peak Area) vs. Time. Slope =
. .
Part 2: Diagnostic Radiopharmaceuticals (Oncology)
Core Concept:
Tumor cells upregulate amino acid transporters (ASCT2, LAT1) to fuel rapid proliferation (the Warburg effect beyond glucose).
Key Analog: 3-[
-
Mechanism: Transported via ASCT2 (SLC1A5).
-
Advantage: Low uptake in normal brain tissue; high uptake in gliomas.
Protocol 3: In Vitro Competitive Uptake Assay
Objective: Validate ASCT2-mediated transport specificity in cancer cell lines (e.g., PC-3, U87MG).
Materials:
-
Cell Line: U87MG (Glioma).
-
Tracer: L-[
F]FAla (~1 Ci/mL). -
Inhibitor: GPNA (L-
-glutamyl-p-nitroanilide), a specific ASCT2 inhibitor. -
Buffer: HEPES-buffered Krebs-Ringer solution (KRH), pH 7.4.
Step-by-Step Procedure:
-
Seeding: Plate
cells/well in 24-well plates 24h prior. -
Pre-incubation: Wash cells 2x with warm KRH. Incubate 10 min to deplete intracellular amino acid pools.
-
Transport Phase:
-
Control Wells: Add Tracer in KRH.
-
Blocking Wells: Add Tracer + 1 mM GPNA (or 10 mM cold L-Alanine).
-
-
Incubation: Incubate for 5, 15, 30, 60 min at
. -
Termination: Aspirate buffer rapidly. Wash 3x with ice-cold PBS (stops transport).
-
Lysis: Add 0.5 mL 1M NaOH. Harvest lysate.
-
Counting: Measure radioactivity in a Gamma Counter. Normalize to protein content (BCA assay).
-
Interpretation: >50% reduction in uptake in Blocking Wells confirms specific transport.
Transport Pathway Diagram (DOT):
Caption: Figure 2. Mechanism of [18F]F-Alanine accumulation in glioma cells via ASCT2 upregulation.
Part 3: Antimicrobial Mechanism of Action (D-Alanine)[4]
Core Concept: Bacteria require D-Alanine for peptidoglycan cross-linking (cell wall strength).[4][5][6] Mammals utilize L-amino acids almost exclusively. This chirality gap makes D-Alanine analogs (e.g., D-Cycloserine, deuterated D-Ala) potent tools for studying antibiotic resistance and cell wall synthesis.
Target: The D-Ala-D-Ala terminus of the peptidoglycan precursor (Lipid II), which is the binding site for Vancomycin.
Protocol 4: D-Alanine Auxotrophy Rescue Assay
Objective: Determine if a novel compound targets Alanine Racemase (Alr) or D-Ala ligase (Ddl).
Concept: If a compound inhibits Alr (converting L-Ala to D-Ala), adding exogenous D-Ala will rescue the bacteria. If it inhibits a downstream step (like cell wall cross-linking), D-Ala will not rescue.
Procedure:
-
Strain: S. aureus (wild type) or E. coli.
-
Media Preparation:
-
M9 Minimal Media (Alanine free).
-
Condition A: M9 + Test Compound (at 2x MIC).
-
Condition B: M9 + Test Compound + 50 mM D-Alanine.
-
Condition C: M9 + Test Compound + 50 mM L-Alanine.
-
-
Inoculation: Add
CFU/mL. -
Readout: Measure OD600 after 18 hours.
-
Analysis:
-
Growth in B but not A/C = Target is likely Alanine Racemase (Alr) .
-
No growth in any condition = Target is non-alanine specific or downstream (e.g., PBP).
-
Data Presentation: Analog Properties
| Analog | Chirality/Mod | Primary Application | Key Mechanism |
| Achiral, Backbone | Peptidomimetics | Extends backbone, prevents proteolysis. | |
| Aib | Achiral, Methylated | Peptide Stability | Induces |
| 3-[ | L-Enantiomer | PET Oncology | ASCT2 transport marker (Glioma). |
| D-Alanine | D-Enantiomer | Microbiology | Peptidoglycan precursor/probe.[5][6][7] |
References
-
Lau, J. et al. (2025). Synthesis and evaluation of F-18 labeled alanine derivatives as potential tumor imaging agents. ResearchGate. Link
-
Werner, R.A. et al. (2021). Evaluation of 3-l- and 3-d-[18F]Fluorophenylalanines as PET Tracers for Tumor Imaging. NIH PubMed Central. Link
-
Kajiwara, H. et al. (2025). D-alanine synthesis and exogenous alanine affect the antimicrobial susceptibility of Staphylococcus aureus. NIH PubMed Central. Link
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Application Notes. Link
-
BenchChem. (2025).[5] An In-depth Technical Guide to Unnatural Amino Acids in Peptide Design. BenchChem Technical Guides. Link
Sources
- 1. chem.uci.edu [chem.uci.edu]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Evaluation of Fluorine-18 and Deuterium Labeled L-Fluoroalanines as Positron Emission Tomography (PET) Imaging Agents for Cancer Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. D-alanine synthesis and exogenous alanine affect the antimicrobial susceptibility of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. D-alanine synthesis and exogenous alanine affect the antimicrobial susceptibility of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Optimized Ugi-4CR Protocol Utilizing Amino Acid tert-Butyl Esters
Introduction & Scope
The Ugi four-component reaction (Ugi-4CR) is a cornerstone of diversity-oriented synthesis (DOS), enabling the rapid assembly of peptoid-like scaffolds. This application note focuses on a specific, high-value variation: the use of amino acid tert-butyl esters as the amine component.
This approach is critical in peptidomimetic drug discovery because the tert-butyl ester serves as an orthogonal protecting group for the C-terminus. Unlike methyl or ethyl esters, the tert-butyl group resists saponification under mild basic conditions, allowing for selective N-terminus deprotection and subsequent peptide elongation or macrocyclization without side reactions.
Key Advantages of this Protocol
-
Orthogonality: Preserves C-terminus integrity during Fmoc/Boc deprotection cycles.
-
Steric Control: The bulky tert-butyl group can influence the stereochemical outcome, though it requires optimized conditions to prevent kinetic stalling during the Mumm rearrangement.
-
Solvent Optimization: We introduce the use of 2,2,2-Trifluoroethanol (TFE) as a superior solvent for difficult substrates, contrasting it with standard Methanol (MeOH).
Mechanistic Insight & Causality
To troubleshoot and optimize the Ugi reaction, one must understand the "driving force"—the Mumm Rearrangement .
The reaction proceeds through a reversible formation of an imine, followed by the irreversible formation of the bis-amide scaffold. When using bulky amines like tert-butyl esters, the initial imine formation is often the rate-determining step (RDS) for the first half of the cycle, while steric bulk can retard the final acyl transfer (Mumm rearrangement).
Mechanism Diagram
The following diagram illustrates the reaction pathway, highlighting the critical "Imidate Intermediate" where the reaction can stall if steric hindrance is too high.
Caption: The Ugi-4CR pathway.[1][2][3] The Mumm Rearrangement (red arrow) is the irreversible driving force, often sensitive to the steric bulk of the tert-butyl ester.
Critical Experimental Parameters
Solvent Effects: MeOH vs. TFE
While Methanol (MeOH) is the standard solvent, 2,2,2-Trifluoroethanol (TFE) is highly recommended for sterically demanding tert-butyl esters. TFE stabilizes the imine/iminium species via hydrogen bonding and its high ionizing power accelerates the reaction, often suppressing the formation of the Passerini side-product (reaction without amine).
| Parameter | Methanol (Standard) | TFE (High Performance) |
| Concentration | 0.5 M - 1.0 M | 0.5 M - 1.0 M |
| Reaction Time | 24 - 48 Hours | 4 - 12 Hours |
| Imine Stability | Moderate | High |
| Side Products | Passerini (5-10%) | Minimal (<2%) |
| Cost | Low | High (Recoverable) |
Stoichiometry & Order of Addition
Self-Validating Step: The formation of the imine is visible (often a slight color change or heat evolution). Do not add the acid/isocyanide until the imine is pre-formed (approx. 30-60 mins). Adding all components simultaneously when using bulky esters often leads to lower yields due to direct reaction between the isocyanide and acid.
Detailed Experimental Protocol
Target: Synthesis of N-benzoyl-N-(1-(tert-butoxycarbonyl)ethyl)-2-phenylacetamide (Model System). Scale: 1.0 mmol.
Materials
-
Amine: Glycine tert-butyl ester hydrochloride (1.0 mmol, 167 mg)
-
Aldehyde: Benzaldehyde (1.0 mmol, 102 µL)
-
Acid: Benzoic acid (1.0 mmol, 122 mg)
-
Isocyanide: tert-Butyl isocyanide (1.0 mmol, 113 µL)
-
Base: Triethylamine (Et₃N) (1.0 mmol, 140 µL) – Only required if using amine salt.
-
Solvent: TFE (Trifluoroethanol) or MeOH (anhydrous), 2.0 mL.
-
Drying Agent: Powdered 4Å Molecular Sieves (Optional but recommended for MeOH).
Workflow Diagram
Caption: Optimized workflow for Ugi-4CR with amino acid esters. Pre-formation of imine (Step 2) is the critical control point.
Step-by-Step Procedure
-
Imine Pre-formation (Critical):
-
In a 10 mL screw-cap vial equipped with a magnetic stir bar, suspend Glycine tert-butyl ester HCl (167 mg, 1.0 mmol) in 2.0 mL of TFE (or MeOH).
-
Add Triethylamine (140 µL, 1.0 mmol) to liberate the free amine. Stir for 5 minutes.
-
Add Benzaldehyde (102 µL, 1.0 mmol) and approx. 100 mg of activated 4Å molecular sieves.
-
Checkpoint: Seal and stir at Room Temperature (RT) for 60 minutes. Why? This ensures the Schiff base is fully formed before the acid is introduced, preventing salt formation between the unreacted amine and the carboxylic acid.
-
-
Component Addition:
-
Add Benzoic acid (122 mg, 1.0 mmol) to the reaction mixture.
-
Immediately add tert-Butyl isocyanide (113 µL, 1.0 mmol).
-
Safety Note: Isocyanides have a foul odor. Perform all additions in a well-ventilated fume hood.
-
-
Reaction:
-
Stir the mixture at RT.
-
Time: 12–16 hours for TFE; 24–48 hours for MeOH.
-
Monitoring: Monitor by TLC (Eluent: 30% EtOAc/Hexanes). The disappearance of the aldehyde spot and the appearance of a lower Rf spot indicates conversion.
-
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove the solvent (TFE/MeOH).
-
Redissolve the residue in Dichloromethane (DCM, 20 mL).[4]
-
Wash 1 (Acid Removal): Wash with saturated NaHCO₃ (2 x 10 mL) to remove unreacted benzoic acid.
-
Wash 2 (Amine Removal): Wash with 1M HCl or 10% Citric Acid (1 x 10 mL) to remove unreacted amine/imine.
-
Wash 3: Wash with Brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.[5]
-
-
Purification:
-
Purify the crude residue via flash column chromatography on silica gel.[4]
-
Gradient: 0%
40% Ethyl Acetate in Hexanes. -
Yield Expectation: 70–90% (TFE), 50–75% (MeOH).
-
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Low Yield / Passerini Product | Incomplete imine formation. | Increase pre-stir time (Step 1). Switch solvent to TFE. |
| Starting Material Remains | Reaction stalled (Steric bulk). | Increase concentration to 1.0 M. Heat to 40°C (mildly). |
| Product is an Oil/Sticky | Trace isocyanide remaining. | Treat crude with dilute oxalic acid in MeOH to hydrolyze excess isocyanide before column. |
| Precipitate forms early | Product precipitation (Good!). | Filter the solid; it is likely pure product. Wash with cold Et₂O.[4] |
References
-
Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168–3210. Link
-
Nenajdenko, V. G., et al. (2014). 2,2,2-Trifluoroethanol as a Solvent in Ugi Reaction.[6] Tetrahedron, 70(4), 1013-1020. Link
-
Hulme, C., & Gore, V. (2003). Multi-component reactions: emerging chemistry in drug discovery from xylocain to crixivan. Current Medicinal Chemistry, 10(1), 51-80. Link
-
Organic Syntheses. (2017). Ugi Multicomponent Reaction. Org.[4][7][8][9][10] Synth. 94, 54-65.[9] Link
-
Guchhait, S. K., & Madaan, C. (2010).[7] Towards molecular diversity: dealkylation of tert-butyl amine in Ugi-type multicomponent reaction product establishes tert-butyl isocyanide as a useful convertible isonitrile.[7] Organic & Biomolecular Chemistry. Link
Sources
- 1. α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applications [mdpi.com]
- 2. Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Probing the mechanism of the Ugi four-component reaction with charge-tagged reagents by ESI-MS(/MS) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Towards molecular diversity: dealkylation of tert-butyl amine in Ugi-type multicomponent reaction product establishes tert-butyl isocyanide as a useful convertible isonitrile - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Ugi reaction - Wikipedia [en.wikipedia.org]
- 9. orgsyn.org [orgsyn.org]
- 10. benthamscience.com [benthamscience.com]
Application Note: Strategic N-terminal Modification Utilizing Tert-butyl 2-aminopropanoate Hydrochloride
Introduction: The Imperative of N-terminal Modification
In the fields of peptide chemistry, drug discovery, and proteomics, the N-terminus of a peptide or protein represents a unique chemical handle for site-specific modification.[1] Introducing modifications at this position can profoundly alter a molecule's biological activity, stability, and pharmacokinetic properties. Tert-butyl 2-aminopropanoate hydrochloride, a protected alanine derivative, is a key reagent in this context. Its strategic value lies in the tert-butyl ester, an acid-labile protecting group that offers orthogonality with other common protecting groups used in peptide synthesis, such as the base-labile Fmoc group.[2][3] This allows for precise, selective deprotection and modification, which is critical in the multi-step synthesis of complex biomolecules.
This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals on the application of tert-butyl 2-aminopropanoate hydrochloride for N-terminal modification. We will explore the underlying chemical principles, provide detailed, validated protocols, and discuss critical parameters for successful implementation.
The Tert-butyl Ester: A Cornerstone of Orthogonal Protection Strategy
The efficacy of tert-butyl esters as protecting groups stems from their remarkable stability under a wide range of chemical conditions, including the basic conditions used for Fmoc group removal.[2] Cleavage of the tert-butyl ester is typically achieved under strongly acidic conditions, most commonly with trifluoroacetic acid (TFA).[4][5] The mechanism proceeds through the formation of a stable tertiary carbocation, which subsequently deprotonates to form isobutylene gas.[6][7] This clean and efficient deprotection minimizes the risk of side reactions, a crucial factor in achieving high purity of the final product.
Figure 1: General workflow for N-terminal modification using tert-butyl 2-aminopropanoate hydrochloride. This diagram illustrates the key stages from a peptide with a free N-terminus to the final modified product.
Core Protocol: N-terminal Acylation on a Solid Support
This protocol details a standard procedure for coupling tert-butyl 2-aminopropanoate hydrochloride to the N-terminus of a peptide synthesized on a solid-phase resin (e.g., Rink Amide resin).
Materials:
-
Fmoc-deprotected peptide on solid support
-
Tert-butyl 2-aminopropanoate hydrochloride
-
N,N'-Diisopropylethylamine (DIPEA)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
Peptide synthesis grade N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
-
Cold diethyl ether
-
Solid Phase Peptide Synthesis (SPPS) reaction vessel
Experimental Workflow Diagram:
Figure 2: A step-by-step flowchart of the experimental protocol for N-terminal modification on a solid support.
Detailed Methodology:
-
Preparation of the Free N-terminus:
-
Swell the peptide-resin in DMF for 20-30 minutes.
-
Remove the N-terminal Fmoc protecting group by treating the resin with 20% piperidine in DMF twice (5 minutes, then 15 minutes).
-
Thoroughly wash the resin with DMF (x3) and DCM (x3) to remove all traces of piperidine.
-
Confirm the presence of the free primary amine using a qualitative test such as the Kaiser test.
-
-
Coupling of Tert-butyl 2-aminopropanoate Hydrochloride:
-
In a separate vessel, prepare the coupling solution. For a 0.1 mmol scale, dissolve tert-butyl 2-aminopropanoate hydrochloride (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. The excess base is critical to neutralize the hydrochloride salt and the acid formed during the activation process.
-
Add this freshly prepared solution to the resin.
-
Agitate the mixture at room temperature for 2-4 hours. Reaction completion can be monitored by taking a small sample of the resin and performing a Kaiser test; a negative result (yellow beads) indicates a complete reaction.
-
-
Cleavage and Final Deprotection:
-
Wash the resin with DMF (x3) and DCM (x3) and dry under a stream of nitrogen.
-
Add the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) to the resin. TIS acts as a scavenger to trap the reactive tert-butyl cations, preventing unwanted side reactions with sensitive amino acid residues.[8]
-
Allow the cleavage reaction to proceed for 2-3 hours at room temperature.
-
Filter the resin and collect the TFA filtrate.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Collect the precipitate by centrifugation, wash with cold ether, and dry under vacuum.
-
-
Purification and Analysis:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product using mass spectrometry and analytical HPLC.
-
Key Experimental Parameters and Rationale
| Parameter | Recommended Range | Rationale |
| Amino Acid Equivalents | 3 - 5 | To drive the coupling reaction to completion by ensuring a molar excess. |
| Coupling Reagent (HATU) Equivalents | 2.9 - 4.9 | To ensure efficient activation of the carboxylic acid of the incoming amino acid.[9] |
| Base (DIPEA) Equivalents | 6 - 10 | To neutralize the hydrochloride salt and the protons generated during the reaction, maintaining a basic pH for efficient coupling. |
| Coupling Time | 2 - 4 hours | Typically sufficient for complete reaction; may be extended for sterically hindered N-termini. |
| Cleavage Cocktail Composition | 95% TFA / 2.5% TIS / 2.5% H₂O | A robust and widely used mixture for simultaneous cleavage from the resin and removal of acid-labile protecting groups.[8] |
Troubleshooting and Expert Insights
-
Incomplete Coupling: A positive Kaiser test after the coupling step indicates unreacted N-termini. This can be caused by steric hindrance or inefficient activation.
-
Solution: Perform a "double coupling" by repeating the coupling step with a fresh solution of activated amino acid. For particularly difficult couplings, consider using a more potent coupling reagent like PyAOP.[10]
-
-
Side Reactions During Cleavage: The tert-butyl cation is a potent electrophile and can modify sensitive residues like Tryptophan and Methionine.
-
Solution: Always include a scavenger such as TIS in the cleavage cocktail. For peptides rich in sensitive residues, the scavenger concentration can be increased.
-
-
Acetylation of the N-terminus: In some instances, capping of unreacted N-termini with acetic anhydride is performed. This is a different type of N-terminal modification that renders the terminus neutral.[11][12] It's important to distinguish this from the addition of a new amino acid residue.
Conclusion
The use of tert-butyl 2-aminopropanoate hydrochloride is a powerful and reliable method for the N-terminal modification of peptides. Its compatibility with standard Fmoc-based solid-phase peptide synthesis and the clean, efficient deprotection of the tert-butyl group make it an invaluable tool for chemists and drug developers. By following the detailed protocols and considering the key parameters outlined in this guide, researchers can confidently and successfully synthesize N-terminally modified peptides for a wide array of applications, from basic research to the development of novel therapeutics.
References
- Benchchem. Selective cleavage of tert-butyl esters in the presence of other esters.
- Selective N-terminal modification of peptides and proteins: Recent progresses and applications. (2022-01-15).
- Creative Peptides. Protecting Groups in Peptide Synthesis: A Detailed Guide.
- Amino Acid Derivatives for Peptide Synthesis.
-
Deng, J., Lai, N. C. H., Kung, K. K. Y., Yang, B., Chung, S. F., Leung, A. S. L., Choi, M. C., Leung, Y. C., & Wong, M. K. (2020). N-Terminal selective modification of peptides and proteins using 2-ethynylbenzaldehydes. Communications Chemistry, 3(1), 1. Available at: [Link]
- Organic Chemistry Portal. tert-Butyl Esters.
- N-terminal specific protein modification. (2020-01-30).
- N-Terminus Acetylation Protocol.
- Sigma-Aldrich. Peptide Coupling Reagents Guide.
- A highly efficient in situ N-acetylation approach for solid phase synthesis. RSC Publishing.
-
StackExchange. What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. (2017-11-19). Available at: [Link]
-
ResearchGate. Strategies for modifying a protein's N-terminus. (a) The NCL approach,... Available at: [Link]
- Aapptec Peptides. Coupling Reagents.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Common Organic Chemistry. Boc Deprotection Mechanism - TFA.
-
Chemistry LibreTexts. 26.7: Peptide Synthesis. (2024-09-30). Available at: [Link]
-
Solid-phase N-terminal peptide enrichment study by optimizing trypsin proteolysis on homoarginine modified proteins by mass spectrometry. PMC - NIH. Available at: [Link]
-
Exploiting Protein N-Terminus for Site-Specific Bioconjugation. AIR Unimi. (2021-06-09). Available at: [Link]
-
Kaul, R., Brouillette, Y., Sajjadi, Z., Hansford, K. A., & Lubell, W. D. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry, 69(18), 6131–6133. Available at: [Link]
-
A highly efficient in situ N-acetylation approach for solid phase synthesis. (2025-08-06). Available at: [Link]
-
Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research, 12(5), 258–268. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 3. peptide.com [peptide.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 8. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 10. peptide.com [peptide.com]
- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 12. A highly efficient in situ N-acetylation approach for solid phase synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Optimizing tert-butyl ester deprotection reaction time
Technical Support Center: Advanced Optimization of tert-Butyl Ester Deprotection
Introduction: The "Time" Fallacy
As researchers, we often conflate "reaction time" with "time spent at the bench." In tert-butyl (t-Bu) ester deprotection, simply increasing acidity to speed up cleavage often backfires by accelerating side reactions (alkylation) that cost days in purification.
This guide is not a generic recipe book. It is a diagnostic system designed to optimize the Net Process Time (Reaction + Workup + Purification). We focus on the acid-catalyzed cleavage of t-butyl esters to carboxylic acids, balancing the elimination of isobutylene against the formation of alkylated impurities.
Module 1: Diagnostic Workflow
Before altering your protocol, identify the bottleneck. Use this logic flow to determine if your issue is kinetic (rate) or thermodynamic (equilibrium/side-reactions).
Figure 1: Diagnostic decision tree for selecting the correct optimization pathway.
Module 2: The Mechanism & The "Invisible" Barrier
To optimize time, you must understand the enemy: the tert-butyl cation .
The reaction proceeds via an E1 mechanism. The rate-determining step is the fragmentation of the protonated ester into the carboxylic acid and the tert-butyl cation.
-
The Trap: This reaction is reversible. If the cation is not removed, it recombines with the acid or alkylates nucleophilic residues (Trp, Tyr, Met, Cys), creating "impurities" that look like starting material or +56 Da adducts.
Optimization Rule #1: You cannot speed up the reaction if the equilibrium favors the ester. You must drive the reaction forward by trapping the cation.
Figure 2: The fate of the tert-butyl cation determines reaction success.
Module 3: Optimized Protocols
Protocol A: The Standard High-Speed Method (TFA)
Best for: Robust substrates, peptides, simple organic molecules.
Why it fails: Users often use too little acid or insufficient volume, causing isobutylene saturation. Optimization: High dilution favors dissociation.
-
Solvent System: TFA:DCM (1:1 v/v).
-
Note: Pure TFA is faster but can cause degradation. DCM solvates hydrophobic substrates better.
-
-
Scavenger Cocktail (Critical for Speed):
-
Procedure:
-
Dissolve substrate in DCM (0.1 M).
-
Add Scavengers.
-
Add TFA slowly.
-
Agitation: Vigorous stirring is required to help isobutylene gas escape the solution.
-
Protocol B: The "Steric Buster" (Lewis Acid)
Best for: Sterically hindered esters or substrates with acid-sensitive groups (e.g., glycosidic bonds) that cannot survive TFA.
Reagent: ZnBr₂ in DCM or TMSOTf .
| Reagent | Specificity | Speed | Protocol Link |
| ZnBr₂ | High. Leaves Fmoc/PhF intact. Cleaves N-Boc slowly. | Medium (4-24h) | |
| TMSOTf | Very High. Cleaves esters in minutes.[4] | Fast (<30 min) |
The TMSOTf Protocol (Fastest Method):
-
Dissolve substrate in dry DCM (0.1 M) under inert atmosphere (
). -
Add 2,6-Lutidine (3.0 equiv) to buffer extreme acidity.
-
Cool to 0°C.
-
Add TMSOTf (Trimethylsilyl trifluoromethanesulfonate) (2.0 equiv) dropwise.
-
Result: The t-butyl ester is converted to a silyl ester, which hydrolyzes instantly upon aqueous workup.
-
Time: usually < 30 minutes.
Module 4: Troubleshooting & FAQs
Q1: My reaction is stuck at 50% conversion after 24 hours. Should I add more TFA?
-
Diagnosis: You have likely reached an equilibrium where the concentration of isobutylene in solution is pushing the reaction backward.
-
Fix: Do not just add more TFA.
-
Concentrate the reaction mixture to dryness (removing isobutylene).
-
Re-dissolve in fresh TFA/DCM/Scavengers.
-
This "double treatment" is often faster than waiting 48 hours.
-
Q2: I see a +56 Da impurity increasing over time. What is it?
-
Diagnosis: This is tert-butylation of a nucleophilic side chain (Tyrosine phenol, Tryptophan indole, or Methionine sulfur).
-
Fix: Your scavenger system is overwhelmed.
-
Switch to Reagent K : TFA (82.5%), Phenol (5%), Water (5%), Thioanisole (5%), EDT (2.5%).
-
Thioanisole is specifically superior for preventing Met/Tyr alkylation [1].
-
Q3: Can I use HCl in Dioxane instead of TFA?
-
Answer: Yes, but it is generally slower for t-butyl esters than TFA due to the lower dielectric constant of dioxane, which stabilizes the carbocation intermediate less effectively than TFA. HCl is better reserved for removing Boc groups when you want to precipitate the amine salt directly.
References
-
Lundt, B. F., et al. "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid." International Journal of Peptide and Protein Research, vol. 12, no. 5, 1978, pp. 258-268. Link
-
Wu, Y. Q., et al. "A mild deprotection procedure for tert-butyl esters and tert-butyl ethers using ZnBr2 in methylene chloride." Tetrahedron Letters, vol. 41, no. 16, 2000, pp. 2847-2849. Link
- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard Reference for functional group tolerance).
-
Nishizawa, M., et al. "TMSOTf-mediated cleavage of tert-butyl esters." Organic Letters, vol. 6, no.[5] 2, 2004. (Demonstrating silyl-triflate acceleration).
Sources
Validation & Comparative
Precision in Peptide Synthesis: A Comparative Guide to Quantifying Protected Amino Acids
Executive Summary
In solid-phase peptide synthesis (SPPS), the quality of the starting material—the protected amino acid—is the single most significant predictor of crude peptide purity. A 99.0% purity on a label is insufficient if the remaining 1.0% consists of enantiomers (leading to diastereomers) or free amines (leading to double insertions).
This guide moves beyond basic "purity checks" to rigorous quantification strategies. We compare the three pillars of analysis: Reversed-Phase HPLC (Chemical Purity) , Chiral HPLC (Enantiomeric Purity) , and UV-Vis Spectrophotometry (Resin Loading) .
Part 1: Chemical Purity Profiling (RP-HPLC/UHPLC)
The Mechanism
Reversed-Phase Chromatography (RPC) is the workhorse for quantifying chemical impurities such as dipeptides (Fmoc-AA-AA-OH), free amino acids, and truncated species. The separation relies on hydrophobic interactions between the non-polar stationary phase (C18) and the hydrophobic protecting groups (Fmoc/Boc/tBu).
Detector Selection: The UV vs. CAD Debate
While UV detection is standard, it relies on the presence of a chromophore.
-
Fmoc-AAs: Highly UV active due to the fluorenyl ring (absorbs strongly at 254 nm and 301 nm).
-
Boc-AAs: Weakly UV active. Relying on 210 nm (carbonyl) often results in baseline drift and interference from mobile phase absorption.
-
Charged Aerosol Detection (CAD): A universal detector that quantifies mass directly, independent of chemical structure.[1] It is superior for detecting non-chromophoric impurities (e.g., salts, trace starting alcohols).
Comparative Data: Detector Performance
| Feature | UV-Vis (PDA/DAD) | Charged Aerosol Detection (CAD) |
| Primary Target | Fmoc-Amino Acids, Aromatic Side Chains | Boc-Amino Acids, Non-chromophoric impurities |
| Linearity | High (Beer’s Law) | High (Curvilinear, requires linearization) |
| Sensitivity | High for aromatics (<0.1%) | Uniform for all non-volatiles (<1 ng) |
| Limitations | Blind to non-UV active salts/impurities | Incompatible with non-volatile buffers |
| Best For | Routine QC of Fmoc-AAs | Impurity profiling of Boc-AAs |
Protocol A: Standard UHPLC Purity Method (Fmoc-AA)
This protocol is self-validating through the use of System Suitability Testing (SST) criteria.
-
Column: C18, 1.7 µm, 2.1 x 100 mm (e.g., Waters BEH or Agilent Zorbax).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. Why TFA? It suppresses silanol ionization, sharpening peaks for basic amino acids.
-
Mobile Phase B: 0.08% TFA in Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 265 nm (Fmoc specific) and 214 nm (General amide).
-
SST Criteria:
-
Tailing Factor: 0.8 – 1.2 (Crucial for integration accuracy).
-
Resolution: > 2.0 between main peak and nearest impurity.
-
Part 2: Enantiomeric Purity (Chiral HPLC)
The "Hidden" Impurity
Standard C18 columns cannot separate D- and L-enantiomers. If a starting material contains 0.5% D-isomer, your final 30-mer peptide could contain significant diastereomeric impurities that are impossible to purify.
The Solution: Polysaccharide Stationary Phases
Modern immobilized polysaccharide columns (e.g., Amylose or Cellulose derivatives) create a chiral cavity.[2] The separation is driven by hydrogen bonding and steric inclusion between the protected amino acid and the chiral selector.
Protocol B: High-Throughput Chiral Purity
-
Column: Immobilized Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., Chiralpak IC or Lux Cellulose-2).
-
Mode: Reversed-Phase Chiral (more robust than Normal Phase for polar AAs).
-
Mobile Phase: 60% Water / 40% Acetonitrile + 0.1% Formic Acid.
-
Note: Acidic additive is mandatory to keep the carboxylic acid protonated; otherwise, peak splitting occurs.
-
-
Flow Rate: 1.0 mL/min (Isocratic).
-
Detection: UV 254 nm.
Part 3: In-Process Quantification (Resin Loading)
The Piperidine Cleavage Assay
Once the protected amino acid is coupled to the resin, we must quantify the "loading" (mmol/g). The industry standard utilizes the specific cleavage of the Fmoc group.
The Reaction
Fmoc-AA-Resin + 20% Piperidine → Free Amine-Resin + Dibenzofulvene (DBF). The DBF reacts immediately with piperidine to form a DBF-piperidine adduct, which has a distinct UV maximum at 301 nm (often cited as 290 nm or 301 nm depending on solvent).
Protocol C: UV Loading Test
-
Weigh: Accurately weigh ~5–10 mg of dried resin into a volumetric flask.
-
Cleave: Add 20% Piperidine in DMF. Let stand for 20 minutes.
-
Dilute: Make up to volume (e.g., 25 mL) with DMF.
-
Reference: Prepare a blank of 20% Piperidine/DMF.
-
Measure: Read Absorbance (Abs) at 301 nm.
-
Calculate:
-
7800 M⁻¹cm⁻¹ is the extinction coefficient of the adduct.[3]
-
Part 4: Visualizing the Analytical Strategy
Decision Matrix: Selecting the Correct Method
This diagram illustrates the logical flow for selecting an analytical method based on the specific protecting group and the stage of the synthesis.
Caption: Decision tree for selecting analytical methods based on protecting group (Fmoc/Boc) and analytical objective (Purity vs. Loading).
Experimental Workflow: From Raw Material to Synthesis
This diagram details the sequence of operations in a high-compliance peptide lab.
Caption: Quality Control workflow ensuring only high-purity amino acids enter the synthesis cycle, preventing costly batch failures.
References
-
Phenomenex. (2023). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Technical Note TN-1148.[4] [Link]
-
Biotage. (2023).[5] How to quantify your first amino acid loading onto Wang resins. The Peptide Synthesis Blog. [Link]
-
Aapptec. (n.d.). Resin Loading Measurement by Fmoc Cleavage.[3][6] Technical Support Information Bulletin 1198. [Link]
Sources
Comparative Technical Guide: L-Alanine vs. DL-Alanine tert-Butyl Ester Hydrochloride
Topic: L-Alanine tert-butyl ester hydrochloride vs DL-Alanine tert-butyl ester HCl Content Type: Publish Comparison Guide
Executive Summary
In the precise landscape of peptide synthesis and medicinal chemistry, the choice between L-Alanine tert-butyl ester hydrochloride (enantiopure) and DL-Alanine tert-butyl ester hydrochloride (racemic) is a decision governed by stereochemical necessity and economic strategy.
-
Select the L-Isomer (CAS 13404-22-3) for all final drug candidates, bioactive peptides, and stereoselective scaffolds where the (S)-configuration is critical for "lock-and-key" biological interaction.
-
Select the DL-Isomer (CAS 69320-88-3) for initial method development, solubility testing, non-stereospecific fragment synthesis, and cost-reduction strategies in early-phase screening.
This guide provides a rigorous technical comparison, experimental protocols, and decision-making frameworks for researchers.
Chemical & Physical Profile
The fundamental difference lies in stereochemistry. While their molecular weights and solubilities are identical, their interaction with polarized light and biological systems differs entirely.
| Feature | L-Alanine tert-butyl ester HCl | DL-Alanine tert-butyl ester HCl |
| CAS Number | 13404-22-3 | 69320-88-3 |
| Stereochemistry | Enantiopure (S)-Alanine derivative | Racemic (50:50 mixture of L- and D-) |
| Molecular Weight | 181.66 g/mol | 181.66 g/mol |
| Formula | C | C |
| Melting Point | 168–175 °C (dec) / 208 °C (high purity) | Typically lower/broader (eutectic effects) |
| Optical Rotation | ||
| Solubility | Soluble in MeOH, EtOH, Water | Soluble in MeOH, EtOH, Water |
| Price Estimate | High (~$30–50 / g) | Low (~$3–5 / g) |
Analytic Insight: The melting point of the L-isomer can vary based on crystal habit and purity. High-purity crystalline forms often report ~208°C, while commercial powders may melt with decomposition around 170°C.
Strategic Application in Peptide Synthesis
The tert-butyl ester group is a critical tool in orthogonal protection strategies .[4] It is acid-labile (cleaved by TFA/HCl) but stable to bases (piperidine/DIEA), making it compatible with Fmoc solid-phase peptide synthesis (SPPS) and solution-phase coupling.
Mechanism of Action & Racemization Risk
The primary risk when using Alanine esters is racemization during the coupling step. This occurs via two main mechanisms:[5][6]
-
Direct Enolization: Base-catalyzed proton abstraction at the
-carbon. -
Oxazolone Formation: Cyclization of the activated amino acid to form a 5(4H)-oxazolone, which rapidly epimerizes.
L-Alanine tert-butyl ester is preferred because it preserves the natural chiral center required for protein folding and receptor binding. DL-Alanine introduces a 50% impurity (the D-isomer) at every step, leading to diastereomeric mixtures that are difficult to separate.
Visualization: Racemization Pathways
Figure 1: Racemization pathways during peptide coupling. Using L-Alanine requires suppression of the red pathways (Oxazolone/Enol) via additives like HOBt/HOAt.
Experimental Protocols
These protocols are designed to be self-validating. Always run a blank and a standard control.
Protocol A: Chiral Purity Analysis (HPLC)
Objective: Verify if your "L-Alanine" starting material has undergone racemization or if your DL mixture is truly 50:50.
-
Column: Chiralpak AD-H or OD-H (4.6 x 250 mm).
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 0.5 mL/min at 25°C.
-
Detection: UV at 210 nm.
-
Sample Prep: Dissolve 1 mg ester in 1 mL mobile phase. Neutralize HCl salt with 1 eq. triethylamine if necessary.[5]
-
Validation:
-
L-Isomer: Single peak (typically
12 min). -
DL-Isomer: Two resolved peaks (1:1 area ratio).
-
Protocol B: General Solution-Phase Coupling (DCC/HOBt)
Context: Coupling Boc-Phe-OH to H-Ala-OtBu·HCl.
-
Dissolution: Dissolve 1.0 eq Boc-Phe-OH and 1.1 eq HOBt in DCM/DMF (10:1) at 0°C.
-
Activation: Add 1.1 eq DCC (Dicyclohexylcarbodiimide). Stir for 15 min.
-
Neutralization: In a separate vial, dissolve 1.0 eq L-Alanine tert-butyl ester HCl (or DL) in DCM. Add 1.0 eq NMM (N-methylmorpholine) to neutralize the HCl salt.
-
Coupling: Add the amine solution to the activated acid. Stir at 0°C for 1 hour, then Room Temp for 12 hours.
-
Workup: Filter DCU precipitate. Wash filtrate with 5% citric acid, sat. NaHCO
, and brine. -
Yield Check: L-isomer coupling often yields crystalline solids; DL-isomers may yield oils due to diastereomer formation.
Protocol C: Deprotection of tert-Butyl Ester
Objective: Removal of the C-terminal protection to yield the free acid.
-
Reagent: 50% TFA (Trifluoroacetic acid) in DCM (v/v) OR 4M HCl in Dioxane.
-
Reaction: Dissolve peptide-OtBu in the reagent (10 mL per gram). Stir at RT for 1–2 hours.
-
Monitoring: TLC (disappearance of starting material) or LC-MS (mass shift of -56 Da).
-
Workup: Evaporate volatiles under reduced pressure. Co-evaporate with toluene (3x) to remove trace TFA. Precipitate in cold diethyl ether.
Economic & Strategic Selection Guide
When should you use the cheaper DL-isomer?
| Scenario | Recommended Isomer | Reasoning |
| Drug Discovery (Lead Op) | L-Isomer | Biological activity is stereospecific. D-isomers can be inactive or toxic. |
| Process Optimization | DL-Isomer | Use the cheaper racemic mix to optimize reaction conditions (solvent, temp, coupling reagents) before switching to expensive chiral material. |
| Standards & Calibrants | DL-Isomer | Necessary for developing chiral HPLC methods to separate enantiomers. |
| Non-Chiral Scaffolds | DL-Isomer | If the alanine is distant from the active site or used as a simple linker where stereochemistry is irrelevant. |
Decision Tree: Material Selection
Figure 2: Strategic decision tree for selecting the appropriate alanine ester derivative.
References
-
Anderson, G. W., & Callahan, F. M. (1960).[7] t-Butyl Esters of Amino Acids and Peptides and their Use in Peptide Synthesis. Journal of the American Chemical Society, 82(13), 3359–3363. Link
-
Marcantoni, E., et al. (2001). Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids. Journal of Organic Chemistry, 66(12), 4430–4432. Link
-
Sigma-Aldrich. Product Specification: L-Alanine tert-butyl ester hydrochloride.[2] Accessed 2026.[8] Link
-
TCI Chemicals. Product Specification: D-Alanine tert-Butyl Ester Hydrochloride. Accessed 2026.[8] Link
-
Bachem. Peptide Synthesis Guide: Racemization and Side Reactions. Link
Sources
- 1. D-Alanine tert-butyl ester hydrochloride | C7H16ClNO2 | CID 16211919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. L-Ala-OtBU.HCl | 13404-22-3 [chemicalbook.com]
- 3. pure-synth.com [pure-synth.com]
- 4. benchchem.com [benchchem.com]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 6. bachem.com [bachem.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. L-Alanine tert-Butyl Ester Hydrochloride >97.0%(N) 1g - Order affordable lab supplies at Laboratory Discounter. From microscopes to chemicals, fast delivery in the UK. Browse our range today! [laboratoriumdiscounter.nl]
A Senior Application Scientist's Guide to the Deprotection of Tert-Butyl Esters: A Comparative Analysis of Reagent Efficacy
In the landscape of synthetic organic chemistry, particularly in the realms of pharmaceutical and peptide synthesis, the tert-butyl (t-Bu) ester stands as a cornerstone for the protection of carboxylic acids. Its widespread use is attributed to its stability across a broad spectrum of reaction conditions, yet its facile removal under acidic conditions provides a critical strategic advantage. The selection of the appropriate deprotection reagent is paramount, as it directly impacts yield, purity, and the integrity of other sensitive functional groups within a molecule. This guide offers an in-depth, objective comparison of the performance of various deprotection reagents for tert-butyl esters, supported by mechanistic insights and experimental data to empower researchers in making informed decisions.
The Underlying Chemistry: Mechanism of Acid-Catalyzed Deprotection
The cleavage of a tert-butyl ester is predominantly an acid-catalyzed process that proceeds via a unimolecular elimination (E1) mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the ester by an acid, which enhances the electrophilicity of the carbonyl carbon. This facilitates the cleavage of the carbon-oxygen bond, leading to the formation of a stable tertiary carbocation (the t-butyl cation) and the desired carboxylic acid.[1][2] The t-butyl cation is then neutralized, typically through deprotonation by the conjugate base of the acid to form isobutylene, a volatile gas, or by reacting with a nucleophile.[3][4]
Caption: General mechanism of acid-catalyzed tert-butyl ester deprotection.
A Comparative Analysis of Common Deprotection Reagents
The choice of deprotection reagent is a critical parameter that must be tailored to the specific substrate and the presence of other functional groups. Here, we compare the efficacy and characteristics of several widely used reagents.
Strong Protic Acids: The Workhorses
Trifluoroacetic Acid (TFA): TFA is arguably the most common reagent for tert-butyl ester deprotection due to its strong acidity and high volatility, which simplifies product isolation.[1] It is typically used in a mixture with a solvent like dichloromethane (DCM).
-
Advantages: Rapid and clean reactions, often reaching completion at room temperature within 30 minutes to a few hours.[5] The byproducts are volatile, facilitating purification.
-
Disadvantages: Its strong acidity can lead to the cleavage of other acid-sensitive protecting groups, such as tert-butyloxycarbonyl (Boc) and trityl groups.[1] The highly reactive tert-butyl cation generated can cause side reactions, such as the alkylation of electron-rich aromatic rings or sensitive amino acid residues (e.g., tryptophan and methionine).[6] To mitigate this, "scavengers" like triethylsilane (TES) or water are often added to trap the carbocation.[6]
Hydrochloric Acid (HCl): Anhydrous HCl in an organic solvent, such as dioxane or ethyl acetate, is another effective reagent.
-
Advantages: A cost-effective and strong acid that can efficiently cleave tert-butyl esters.
-
Disadvantages: Similar to TFA, it can lack selectivity in the presence of other acid-labile groups. The use of gaseous HCl can be less convenient than handling a liquid reagent like TFA. Incomplete Boc removal has been observed in some cases with HCl in ethyl acetate, requiring longer reaction times.
Milder Protic Acids: For Enhanced Selectivity
Formic Acid: Formic acid offers a milder alternative to TFA and HCl, which can be advantageous when dealing with sensitive substrates.
-
Advantages: Can be used for the deprotection of tert-butyl esters on sensitive structures like β-lactams.[2] It has been shown to selectively remove N-Boc groups in the presence of tert-butyl esters under certain conditions.[7]
-
Disadvantages: Reactions are generally slower than with stronger acids and may require elevated temperatures.
Aqueous Phosphoric Acid (H₃PO₄): 85 wt % aqueous phosphoric acid is an environmentally benign and mild reagent for the deprotection of tert-butyl carbamates, esters, and ethers.[8][9]
-
Advantages: Offers good selectivity in the presence of other acid-sensitive groups like benzyloxycarbonyl (CBZ) carbamates, benzyl and methyl esters, and some silyl ethers.[8][9] The workup is often convenient.
-
Disadvantages: The reaction times can be longer, typically ranging from 3 to 14 hours.[2]
Lewis Acids: A Different Approach to Cleavage
Zinc Bromide (ZnBr₂): ZnBr₂ in a solvent like DCM provides a mild method for tert-butyl ester deprotection.
-
Advantages: Can offer chemoselectivity, for instance, in the presence of certain amine protecting groups.[10][11]
-
Disadvantages: Often requires a large excess of the reagent (e.g., 500 mol %) and longer reaction times (up to 24 hours).[1] The reaction can be inhibited by Lewis basic functional groups within the substrate.[1]
Cerium(III) Chloride Heptahydrate and Sodium Iodide (CeCl₃·7H₂O/NaI): This system in refluxing acetonitrile has been shown to selectively cleave tert-butyl esters in the presence of N-Boc protecting groups, a reversal of the typical selectivity seen with strong protic acids.[12][13]
-
Advantages: High selectivity for tert-butyl esters over N-Boc groups.[12][13] The reagents are relatively inexpensive and the conditions are mild.
-
Disadvantages: The reaction requires refluxing conditions and the preparation of the active cerium complex may necessitate a pre-incubation period.[12]
Quantitative Efficacy Comparison
The following table summarizes the typical reaction conditions and performance of the discussed deprotection reagents. It is important to note that the data is compiled from various sources and optimal conditions are highly substrate-dependent.
| Reagent(s) | Typical Concentration/Equivalents | Solvent | Temperature (°C) | Typical Reaction Time | Reported Yield (%) | Key Considerations |
| Trifluoroacetic Acid (TFA) | 25-50% (v/v) | Dichloromethane (DCM) | Room Temperature | 0.5 - 2 hours | >95 | Fast and efficient, but may lack selectivity. Scavengers are often required.[5] |
| Hydrochloric Acid (HCl) | 4 M solution | Dioxane | Room Temperature | 0.5 - 5 hours | >90 | Cost-effective strong acid. Selectivity can be an issue. |
| Formic Acid | 85-95% | - | Room Temperature - 50 | 2 - 24 hours | Variable | Milder conditions, suitable for sensitive substrates. |
| Aqueous Phosphoric Acid (H₃PO₄) | 85 wt % | Toluene | 50 - 80 | 3 - 14 hours | >90 | "Green" reagent with good selectivity for certain protecting groups.[2][8] |
| Zinc Bromide (ZnBr₂) | 5-10 equivalents | Dichloromethane (DCM) | Room Temperature | 12 - 24 hours | 70-95 | Mild Lewis acid, but may require a large excess and long reaction times.[1] |
| CeCl₃·7H₂O / NaI | 1.5 equiv. / 1.3 equiv. | Acetonitrile | Reflux | 1 - 6 hours | 75-99 | Excellent selectivity for t-Bu esters over N-Boc groups.[10] |
Experimental Protocols
To provide a practical context, detailed step-by-step methodologies for the deprotection of a model substrate, N-Boc-glycine tert-butyl ester, are presented below.
Caption: A generalized workflow for the comparative analysis of deprotection reagents.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)
-
Dissolution: Dissolve N-Boc-glycine tert-butyl ester (1.0 eq.) in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA). A typical concentration is 0.1-0.5 M.
-
Reaction: Stir the solution at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 30 minutes to 2 hours).
-
Work-up: Remove the solvent and excess TFA under reduced pressure. Co-evaporate with a solvent like toluene or DCM several times to ensure complete removal of residual TFA.
-
Purification: The resulting crude carboxylic acid can be purified by recrystallization or column chromatography if necessary.
Protocol 2: Deprotection using Aqueous Phosphoric Acid
-
Reaction Setup: To a solution of N-Boc-glycine tert-butyl ester (1.0 eq.) in toluene (e.g., 1 mL per 100 mg of substrate), add 85 wt % aqueous phosphoric acid (5.0 eq.).
-
Heating: Heat the biphasic mixture to 60-80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS over several hours (typically 3-14 hours).
-
Work-up: After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer with water and then with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the product as needed.
Conclusion and Future Perspectives
The selection of a deprotection reagent for tert-butyl esters is a nuanced decision that requires a thorough understanding of the substrate's properties and the desired selectivity. While strong acids like TFA and HCl offer rapid and efficient cleavage, their lack of selectivity can be a significant drawback. Milder reagents such as formic acid and aqueous phosphoric acid provide viable alternatives for sensitive substrates, offering a greener and more selective approach. Lewis acid systems, particularly CeCl₃·7H₂O/NaI, present a unique and powerful tool for achieving reverse selectivity in the presence of other acid-labile groups like N-Boc.
As the demand for more complex and multifunctional molecules grows, the development of even milder, more selective, and environmentally friendly deprotection methods will continue to be an active area of research. Future innovations may lie in enzymatic or photolytic cleavage methods that offer unparalleled selectivity and orthogonality in protecting group strategies.
References
-
Marcantoni, E., Massaccesi, M., Torregiani, E., Bartoli, G., Bosco, M., & Sambri, L. (2001). Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3·7H2O-NaI System in Acetonitrile. The Journal of Organic Chemistry, 66(12), 4430–4432. [Link]
-
Kaul, R., Brouillette, Y., Sajjadi, Z., Hansford, K. A., & Lubell, W. D. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry, 69(18), 6131–6133. [Link]
-
Li, B., Berliner, M., Buzon, R., Chiu, C. K. F., Colgan, S. T., Kaneko, T., Keene, N., Kissel, W., Le, T., Leeman, K. R., Marquez, B., Morris, R., Newell, L., Wunderwald, S., Witt, M., Weaver, J., Zhang, Z., & Zhang, Z. (2006). Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers. The Journal of Organic Chemistry, 71(24), 9045–9050. [Link]
-
Organic Chemistry Portal. (n.d.). Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Acids. In Reagent Guides. Retrieved from [Link]
-
PubMed. (2001). Selective deprotection of N-Boc-protected tert-butyl ester amino acids by the CeCl3*7H2O-NaI system in acetonitrile. Retrieved from [Link]
-
Hidasová, D., & Slanina, T. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. The Journal of Organic Chemistry, 88(11), 6932–6938. [Link]
- Wu, Y., Limburg, D. C., Wilkinson, D. E., Vaal, M. J., & Hamilton, G. S. (2000). A mild deprotection procedure for tert-butyl esters and tert-butyl ethers using ZnBr2 in methylene chloride. Tetrahedron Letters, 41(16), 2847-2849.
-
PubMed. (2004). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. Retrieved from [Link]
- Lundquist, J. T., & Dix, T. A. (2002). A mild deprotection procedure for tert-butyl esters and tert-butyl ethers using ZnBr2 in methylene chloride. Tetrahedron Letters, 43(49), 8913-8915.
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. In Supporting Information. Retrieved from [Link]
- Sun, Q., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M). Journal of Peptide Research, 58(4), 338-341.
- Lee, K. Y., Kim, S. C., & Kim, J. N. (2004). Facile Deprotection of Aromatic tert-Butyl and Allylic Esters Under Microwave Irradiation Conditions.
- Halpern, B., & Nitecki, D. E. (1967). SELECTIVE CLEAVAGE OF N-t-BUTOXYCARBONYL PROTECTING GROUP. Tetrahedron Letters, 8(32), 3031-3033.
-
Organic Chemistry Portal. (n.d.). Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3*7H2O-NaI System in Acetonitrile. Retrieved from [Link]
-
PubMed. (2017). Reagent-free continuous thermal tert-butyl ester deprotection. Retrieved from [Link]
- Khan, A. T., & Ali, M. A. (2019). Selective Protection of Secondary Alcohols by Using Formic Acid as a Mild and Efficient Deprotection Reagent for Primary tert-Butyldimethylsilyl Ethers. Synlett, 30(16), 1847-1851.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. thieme-connect.com [thieme-connect.com]
- 11. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3*7H20-NaI System in Acetonitrile [organic-chemistry.org]
- 13. Selective deprotection of N-Boc-protected tert-butyl ester amino acids by the CeCl3*7H2O-NaI system in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
Orthogonal Protection Strategies: The tert-Butyl Ester Advantage
Topic: Orthogonal Protection Strategies Involving tert-Butyl Esters Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the architecture of complex organic synthesis, the tert-butyl (t-Bu) ester serves as a critical tactical element. Unlike simple alkyl esters that rely on nucleophilic attack for cleavage, the t-Bu ester operates on a steric and electronic distinctiveness that renders it virtually immune to basic hydrolysis and nucleophilic attack. This guide analyzes the t-Bu ester’s performance as an orthogonal protecting group, comparing it against standard alternatives (Methyl, Benzyl, Allyl) and providing validated protocols for its introduction and removal.
Mechanistic Underpinnings: The Steric Fortress
The utility of the t-Bu ester stems from its refusal to follow the standard
Cleavage Mechanism:
Deprotection is acid-catalyzed and proceeds via an
Diagram 1: Acid-Catalyzed Deprotection Pathway
Caption: The
Comparative Performance Analysis
The true value of the t-Bu ester is revealed when placed in an "Orthogonality Matrix" against other common ester protecting groups.
Table 1: Orthogonality & Stability Matrix
| Protecting Group | Acid (TFA/HCl) | Base (LiOH/NaOH) | Hydrogenolysis (H₂/Pd) | Fluoride (TBAF) | Pd(0) (Alloc) |
| tert-Butyl (t-Bu) | Labile | Stable | Stable | Stable | Stable |
| Methyl (Me) | Stable | Labile | Stable | Stable | Stable |
| Benzyl (Bn) | Stable (Mod.) | Labile | Labile | Stable | Stable |
| Allyl (All) | Stable | Labile | Stable | Stable | Labile |
| Silyl (TMSE) | Labile | Stable | Stable | Labile | Stable |
Key Comparative Insights
-
vs. Methyl/Ethyl Esters: This is the most common orthogonal pair. You can saponify a methyl ester using LiOH in THF/Water without touching a t-Bu ester on the same molecule. Conversely, you can cleave the t-Bu ester with TFA while leaving the methyl ester intact.
-
vs. Benzyl Esters: Ideal for systems containing benzyl ethers or Cbz groups. While Benzyl esters are cleaved by H₂/Pd, t-Bu esters remain untouched, allowing for selective deprotection of the benzyl group.
-
vs. Fmoc/Boc: In peptide synthesis, the t-Bu ester is the standard side-chain protection for Asp/Glu residues when using Fmoc chemistry (Base labile N-term). It is NOT orthogonal to Boc chemistry, as both are acid-labile.
Experimental Protocols
These protocols are designed to be self-validating. If the expected physical changes (gas evolution, precipitation) do not occur, pause and re-evaluate reagents.
Protocol A: Introduction of t-Bu Ester (Isobutylene Method)
Best for: Large scale, acid-stable substrates.
-
Setup: Dissolve carboxylic acid (1.0 equiv) in DCM or THF in a pressure vessel.
-
Catalyst: Add conc. H₂SO₄ (0.1 equiv) or BF₃·OEt₂.
-
Reagent: Condense Isobutylene gas (excess, ~5-10 equiv) into the cooled vessel (-78°C) or add via balloon if using a sealed tube at RT.
-
Reaction: Seal and stir at RT for 12-24h.
-
Workup: Carefully vent excess gas. Wash with sat. NaHCO₃ (critical to quench acid).[1] Dry organic layer over MgSO₄.
-
Validation: Appearance of a strong singlet (~1.45 ppm, 9H) in ¹H NMR confirms protection.[2]
Protocol B: Mild Introduction (Boc Anhydride Method)
Best for: Lab scale, acid-sensitive substrates.
-
Reagents: Mix Carboxylic Acid (1.0 equiv), Boc₂O (2-3 equiv), and DMAP (0.3 equiv) in tert-butanol (solvent/reagent).
-
Conditions: Stir at 40°C or reflux gently.
-
Mechanism: DMAP catalyzes the formation of a reactive acyl-pyridinium species which reacts with t-BuOH.
-
Note: CO₂ evolution will be observed.
Protocol C: Standard Deprotection (TFA Cocktail)
Best for: General removal, SPPS cleavage.
-
Cocktail: Prepare a solution of TFA:DCM (1:1 v/v).
-
Scavengers (Crucial): If the molecule contains electron-rich aromatics (Trp, Tyr) or nucleophiles (Met, Cys), add 2.5% TIS (Triisopropylsilane) and 2.5% H₂O.[1] Why? The t-butyl cation is an electrophile and will alkylate your product without scavengers.
-
Execution: Add substrate to cocktail. Stir 1-2h at RT.
-
Workup: Concentrate in vacuo. Co-evaporate with toluene or ether to remove residual TFA.
Protocol D: Selective Lewis Acid Deprotection
Best for: Substrates containing other acid-sensitive groups (e.g., N-Boc).[3]
-
Reagent: ZnBr₂ (5.0 equiv) in DCM.
-
Conditions: Stir at RT for 24h.
-
Outcome: Cleaves t-Bu esters selectively while often preserving N-Boc groups due to the specific coordination requirement of the Lewis acid [1].
Strategic Visualization: The Orthogonality Map
This diagram illustrates the decision-making flow for selecting t-Bu esters based on required orthogonality.
Diagram 2: Orthogonal Protection Logic
Caption: Decision tree for selecting ester protection based on reaction compatibility.
Troubleshooting & Optimization
Issue: tert-Butylation of side chains (Scavenger failure).
-
Cause: The t-butyl cation generated during deprotection is a "hot" electrophile.
-
Solution: Increase TIS (Triisopropylsilane) load to 5%. TIS acts as a hydride donor, quenching the cation to form isobutane (gas).
Issue: Incomplete Deprotection.
-
Cause: Equilibrium effects or bulky substrate.
-
Solution: Although the reaction generates gas (pushing equilibrium), in concentrated solutions, ion-pairing can slow kinetics. Dilute the reaction or switch to 4M HCl in Dioxane for a more "naked" proton source.
Issue: Loss of N-Boc during t-Bu ester cleavage.
-
Cause: Lack of orthogonality (both are acid labile).
-
Solution: Switch to ZnBr₂/DCM (Protocol D) or change the amine protection to Fmoc or Cbz.
References
-
Kaul, R. et al. "Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr₂." Journal of Organic Chemistry, 2005. Link
-
Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis." Wiley-Interscience, 4th Edition. Link
-
BenchChem. "A Comparative Guide to the Stability of Carboxylic Acid Protecting Groups." BenchChem Technical Guides, 2025. Link
-
Isidro-Llobet, A. et al. "Amino Acid-Protecting Groups." Chemical Reviews, 2009. Link
Sources
Selectivity of Deprotection in the Presence of Other Acid-Labile Groups
The Chemoselectivity Challenge
In complex organic synthesis—particularly within peptide and carbohydrate chemistry—orthogonal protection is the gold standard. However, "quasi-orthogonal" groups (those removed by the same reagent but at different concentrations or kinetics) often present a more practical, yet perilous, challenge.
The most frequent dilemma involves distinguishing between Trityl (Trt)/Methoxytrityl (Mmt) , tert-Butyloxycarbonyl (Boc) , and tert-Butyl esters (OtBu) . All are acid-labile, yet their carbocation stability constants (
This guide compares three distinct methodologies for achieving this selectivity: Kinetic Protic Acidolysis , Lewis Acid-Mediated Chelation , and Salt-Mediated Solvolysis .
Mechanism & Kinetics: The Basis of Selectivity
Selectivity is governed by the stability of the resulting carbocation intermediate and the rate of protonation.
-
Trityl/Mmt: Forms a highly stabilized, resonance-delocalized cation. Cleavage occurs readily with weak acids (
) or low concentrations of strong acids. -
Boc/tBu: Requires protonation of the carbonyl or ether oxygen followed by elimination of the tert-butyl cation. This activation energy barrier is significantly higher, requiring stronger acids (TFA > 50% or HCl) or elevated temperatures.
Comparative Lability Scale
Comparative Analysis of Deprotection Methodologies
Method A: Dilute Protic Acid Gradients (TFA/DCM)
Best for: Removing Trt/Mmt in the presence of Boc/tBu.
The industry standard for solid-phase peptide synthesis (SPPS). By controlling the concentration of Trifluoroacetic Acid (TFA) in Dichloromethane (DCM), one can exploit the kinetic window between Trt and Boc removal.
| Feature | 1% TFA / DCM | 50-95% TFA / DCM |
| Target Group | Trt, Mmt, 2-Cl-Trt | Boc, tBu, Pbf, Pmc |
| Boc Retention | >99% (if < 30 min) | 0% (Rapid Cleavage) |
| Scavengers | Critical (TIS/TES/MeOH) | Standard (Water/TIS) |
| Risk Profile | Low (if time-controlled) | N/A (Global Deprotection) |
Method B: Lewis Acid-Mediated Chelation (CeCl [3]·7H O / NaI)
Best for: The "Reverse" Selectivity — Cleaving t-Butyl Esters while retaining N-Boc.[1][2]
Classically, acid cleavage removes Boc before or simultaneously with t-butyl esters. The Cerium(III) Chloride system reverses this by coordinating with the ester carbonyl, facilitating iodide attack on the tert-butyl group via an
Method C: Salt-Mediated Solvolysis (LiCl / MeOH)
Best for: Ultra-mild Trt removal in solution phase.
A neutral, heat-driven approach where Lithium coordinates with the Trityl ether oxygen, and Methanol acts as the nucleophile.
Performance Data Comparison
The following data aggregates yields and selectivity ratios from key literature sources (see References).
| Methodology | Target Reaction | Selectivity (Target:Side-Reaction) | Yield (%) | Key Reagents |
| Dilute TFA | Trt cleavage (Boc present) | > 200:1 | 92-98% | 1% TFA, 5% TIS, DCM |
| CeCl | OtBu cleavage (Boc present) | High (Unique) | 85-92% | CeCl |
| MgBr | Trt cleavage (Boc present) | Excellent | 80-89% | MgBr |
| ZnBr | OtBu cleavage (Boc present) | Controversial/Variable | 40-70% | ZnBr |
Expert Insight: While ZnBr
is often cited for selective deprotection, experimental reproducibility is poor compared to the CeClsystem. The CeCl method is the recommended alternative for retaining Boc while hydrolyzing esters.
Decision Tree & Workflow
The following diagram illustrates the logical flow for selecting the correct deprotection strategy based on your substrate's protecting group pattern.
Caption: Decision matrix for selecting the optimal deprotection reagent based on substrate composition and chemoselectivity goals.
Detailed Experimental Protocols
Protocol 1: Selective Removal of Mmt/Trt on Solid Phase (Retaining Boc)
Application: Exposing a Cys or Lys side chain for modification while keeping the N-terminus protected.
-
Preparation: Swell the resin (e.g., 2-Chlorotrityl or Rink Amide) in DCM for 15 minutes.
-
Scavenger Cocktail: Prepare a solution of 1% TFA (v/v) and 5% Triisopropylsilane (TIS) in DCM.
-
Note: TIS is essential. Without it, the Trityl cation will re-alkylate Cys or Trp residues.
-
-
Flow Wash (The "Pulse" Method):
-
Add the TFA solution to the resin.[3]
-
Agitate for 2 minutes .
-
Filter and drain immediately.
-
Repeat this step 5–8 times .
-
Why? Short bursts prevent acid accumulation inside the bead matrix, protecting the Boc group.
-
-
Monitoring: The solution will turn yellow/orange (Trityl cation). Continue washes until the filtrate is colorless.
-
Neutralization: Wash resin with 5% DIPEA in DCM (3x) to neutralize residual acid.
Protocol 2: Selective Cleavage of t-Butyl Esters (Retaining N-Boc)
Application: Solution phase synthesis where a free carboxylic acid is needed without losing the amine protection.
-
Reagent Setup: Suspend CeCl
·7H O (1.5 equiv) and NaI (1.3 equiv) in Acetonitrile (MeCN). -
Activation: Stir the mixture at reflux for overnight (or until a white precipitate of NaCl/KCl forms if using salt exchange, though NaI directly is preferred). The active species is a transient Cerium-Iodide complex.
-
Addition: Add the N-Boc amino acid t-butyl ester (1.0 equiv) to the refluxing mixture.
-
Reaction: Reflux for 4–6 hours. Monitor by TLC (the ester spot will disappear; Boc-amine spot remains).
-
Workup:
-
Cool to Room Temperature.
-
Add dilute HCl (0.1 M) to quench.
-
Extract with Ethyl Acetate.[4]
-
Wash with aqueous Na
S O (to remove iodine color).
-
Troubleshooting & "Gotchas"
-
The "Pink" Resin: When removing Mmt, the resin turns bright red/orange. If it stays red after washing, the deprotection is incomplete. If it turns dark brown/black, you may be degrading the resin or linker.
-
Scavenger Choice: Do not use water as a scavenger for Trt removal in 1% TFA; it is immiscible with DCM and ineffective. Use TIS, TES, or Methanol.[5]
-
Indole Alkylation: If your peptide contains Tryptophan, the Trityl cation will migrate to the Indole ring (N-in or C-2) unless TIS is present.
References
-
Marcantoni, E., et al. (2001). "Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3[1][2]·7H20-NaI System in Acetonitrile." The Journal of Organic Chemistry.
-
Kaul, R., et al. (2004). "Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2." The Journal of Organic Chemistry.
-
Biotage Application Note. (2023). "How To: Measure and Optimize the Removal of MMT Protecting Groups."
-
Bartoli, G., et al. (2001). "CeCl3·7H2O-NaI System: A Mild and Efficient Reagent for the Selective Cleavage of Esters." Organic Letters.
-
Sigma-Aldrich Technical Guide. "Solid Phase Peptide Synthesis: Cleavage and Deprotection Protocols."
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3*7H20-NaI System in Acetonitrile [organic-chemistry.org]
- 3. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 4. rua.ua.es [rua.ua.es]
- 5. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
The Purity Paradox: A Senior Scientist’s Guide to HPLC vs. qNMR for Amino Acid Derivatives
Topic: HPLC vs. qNMR for Assessing Purity of Amino Acid Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Verdict: The "99%" Illusion
In the high-stakes world of peptide synthesis and drug development, a Certificate of Analysis (CoA) claiming "99% Purity" by HPLC is often a half-truth.
The Verdict:
-
Use HPLC (High-Performance Liquid Chromatography) for relative purity.[1] It is the gold standard for detecting trace organic impurities, diastereomers, and degradation products at levels <0.1%. It answers: "How many related organic species are in this vial?"
-
Use qNMR (Quantitative Nuclear Magnetic Resonance) for absolute content (Assay).[2][3] It is the only method that sees the "invisible" impurities—residual solvents, moisture, and inorganic salts—that HPLC UV detectors ignore. It answers: "How much of the mass in this vial is actually my molecule?"
The Trap: An Fmoc-amino acid derivative can show 99.8% purity by HPLC (UV 254 nm) but only 92% content by qNMR due to trapped dichloromethane (DCM) and salts. Relying solely on HPLC can lead to stoichiometry errors in downstream solid-phase peptide synthesis (SPPS).
Technical Deep Dive: Mechanism of Truth
To choose the right tool, you must understand the physical mechanism of quantification.
HPLC: The Trap of Response Factors
HPLC with UV detection relies on the Beer-Lambert Law (
-
The Flaw: It assumes the main peak and all impurity peaks have the same extinction coefficient (
) at the chosen wavelength. -
In Context: For amino acid derivatives (e.g., Fmoc-Lys(Boc)-OH), the Fmoc group dominates absorption. However, an impurity lacking the Fmoc group (e.g., a Boc-fragment or simple solvent) may be invisible at 254 nm. Conversely, a highly conjugated impurity might absorb 10x more strongly, artificially lowering your apparent purity.
qNMR: The Molar Truth
qNMR relies on the Larmor frequency and nuclear spin relaxation.
-
The Advantage: The integrated signal area is directly proportional to the number of nuclei (molar ratio), regardless of chemical structure.
-
Self-Validating: If you use an Internal Standard (IS) with a known purity, qNMR provides a primary method of measurement traceable to SI units, without needing a reference standard of the analyte itself.
Decision Framework & Workflow
The following logic flow illustrates when to deploy each technique during the development lifecycle.
Figure 1: Decision Matrix for selecting the appropriate analytical technique based on the specific data requirement (Relative Purity vs. Absolute Assay).
Comparative Performance Data
The table below summarizes the capabilities of both methods specifically for protected amino acids (e.g., Fmoc-Arg(Pbf)-OH).
| Feature | RP-HPLC (UV 254 nm) | 1H qNMR (Internal Std) |
| Primary Output | Chromatographic Purity (% Area) | Weight % Assay (w/w) |
| Reference Standard | Required for quantification (External) | Not required for analyte (Internal Std used) |
| Sensitivity (LOD) | High (ppm / fmol range) | Low (~0.1 - 1% impurity threshold) |
| Selectivity | Excellent for structural isomers | Excellent for solvents/salts; Poor for isomers |
| Blind Spots | Non-UV active species (Salts, Water, Aliphatics) | Overlapping signals; Exchangeable protons (OH/NH) |
| Sample Prep Time | 10-15 mins (Dilution) | 5-10 mins (Weighing is critical) |
| Sample Recovery | Destructive (unless prep-scale) | Non-destructive (sample recoverable) |
Detailed Experimental Protocols
Protocol A: RP-HPLC for Fmoc-Amino Acid Purity
Best for: Detecting trace organic byproducts and degradation.
System: Agilent 1260 Infinity II or Equivalent Detector: DAD/VWD at 254 nm (Fmoc absorption) and 214 nm (Peptide bond/Amide).
-
Column Selection: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Expert Insight: Use a "capped" column to reduce tailing caused by free amine interactions with silanols.
-
-
Mobile Phases:
-
A: Water + 0.1% TFA (Trifluoroacetic acid).
-
B: Acetonitrile + 0.1% TFA.
-
Note: TFA ensures the carboxylic acid moiety remains protonated (
), preventing peak splitting.
-
-
Gradient:
-
5% B to 95% B over 20 minutes. Flow rate: 1.0 mL/min.
-
-
Sample Prep:
-
Dissolve ~1 mg of derivative in 1 mL of MeOH/ACN (1:1).
-
Critical: Filter through 0.22 µm PTFE filter to protect the column.
-
-
Analysis:
-
Integrate the main peak. Report % Area .
-
Warning: Do not treat this as % w/w.
-
Protocol B: qNMR for Absolute Assay
Best for: Determining the "Use As" weight for synthesis.
System: 400 MHz NMR (or higher). Probe temp: 298 K.
-
Internal Standard (IS) Selection:
-
Maleic Acid: Good for DMSO-d6. Sharp singlet at ~6.3 ppm.
-
1,3,5-Trimethoxybenzene: Good for CDCl3. Singlet at ~6.1 ppm.
-
Requirement: The IS signals must not overlap with the Fmoc aromatic region (7.3–7.9 ppm) or the alpha-proton.
-
-
Sample Preparation (Gravimetric Precision):
-
Weigh exactly ~10-20 mg of Sample (
) into a vial. -
Weigh exactly ~5-10 mg of Internal Standard (
) into the same vial. -
Dissolve in 0.6 mL deuterated solvent (DMSO-d6 is preferred for Fmoc-AAs to prevent aggregation).
-
-
Acquisition Parameters (The "q" in qNMR):
-
Pulse Angle: 30° or 90°.
-
Relaxation Delay (D1): Must be
of the slowest relaxing nucleus. -
Expert Tip: For small molecules, set D1 = 30–60 seconds. Standard default delays (1 sec) will under-integrate protons with long relaxation times, ruining accuracy.
-
Scans (NS): 16 to 64 (to improve S/N ratio).
-
-
Processing:
-
Phase and baseline correct manually.
-
Integrate the IS peak (set value to known proton count).
-
Integrate the Analyte diagnostic peak (e.g., Fmoc methylene protons at ~4.2 ppm).
-
-
Calculation:
Workflow Visualization: The qNMR Loop
Figure 2: Critical steps in the qNMR workflow. Note the emphasis on Relaxation Delay (D1) during acquisition.
References
-
ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. (2024).[5][6][7] Guideline on validation principles including specificity and accuracy.
-
Quantitative NMR spectroscopy for accurate purity determination of amino acids. ResearchGate. (2025). Comparisons of qNMR vs Titration and HPLC for amino acid reference materials.
-
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR. Journal of Medicinal Chemistry. (2014). Discusses the risks of relying solely on chromatographic purity in drug discovery.
-
Head-to-Head Comparison of HPLC vs NMR for Quantitative Analysis. Molecules. (2023). A direct comparison of linearity, accuracy, and precision between the two methods.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. emerypharma.com [emerypharma.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. fda.gov [fda.gov]
- 7. qbdgroup.com [qbdgroup.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
